4-Isopropylimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMGNHBDCADKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457842 | |
| Record name | 4-ISOPROPYLIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58650-48-9 | |
| Record name | 4-ISOPROPYLIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-isopropylimidazole
This technical guide provides a comprehensive overview of a primary synthesis protocol for 4-isopropylimidazole, tailored for researchers, scientists, and professionals in drug development. The document details the necessary experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its synthesis is of interest for the development of novel pharmaceuticals and functional materials. This guide focuses on a robust and well-documented synthetic route proceeding via an α-bromoketone intermediate, a variant of the renowned Debus-Radziszewski imidazole synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the α-bromination of 3-methyl-2-butanone to produce the key intermediate, 1-bromo-3-methyl-2-butanone. The subsequent step is the cyclization of this α-bromoketone with formamidine to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-bromo-3-methyl-2-butanone
This procedure outlines the α-bromination of 3-methyl-2-butanone.
Workflow:
Caption: Experimental workflow for the synthesis of 1-bromo-3-methyl-2-butanone.
Procedure:
A 2-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is charged with 3-methyl-2-butanone (1.00 mole, 86.0 g) and 600 mL of anhydrous methanol. The solution is stirred and cooled to 0–5 °C in an ice-salt bath. Bromine (1.00 mole, 160 g) is added rapidly and steadily from the dropping funnel. The reaction mixture is stirred for 2 hours at 0–5 °C. The mixture is then poured into 1 liter of an ice-water slurry and extracted with three 200-mL portions of diethyl ether. The combined ether extracts are washed with 200 mL of 10% aqueous potassium carbonate, followed by two 200-mL portions of water. The organic layer is dried over anhydrous calcium chloride. The solvent is removed by rotary evaporation at room temperature. The crude product is then purified by distillation under reduced pressure to yield 1-bromo-3-methyl-2-butanone.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 1-bromo-3-methyl-2-butanone with formamidine to form this compound. This procedure is adapted from a general method for the synthesis of 2,4-disubstituted imidazoles.[1]
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
To a solution of formamidine acetate (1.2 equivalents) and potassium carbonate (2.5 equivalents) in a mixture of tetrahydrofuran (THF) and water (4:1, v/v) is heated to reflux. A solution of 1-bromo-3-methyl-2-butanone (1.0 equivalent) in THF is then added dropwise to the refluxing mixture over a period of 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for the Synthesis of 1-bromo-3-methyl-2-butanone
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 3-Methyl-2-butanone | 86.13 | 1.00 | 86.0 g |
| Bromine | 159.81 | 1.00 | 160 g |
| Methanol | 32.04 | - | 600 mL |
| Reaction Parameter | Value | ||
| Temperature | 0-5 °C | ||
| Reaction Time | 2 hours | ||
| Product | Yield | ||
| 1-Bromo-3-methyl-2-butanone | 70-78% |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| 1-Bromo-3-methyl-2-butanone | 165.04 | 1.0 |
| Formamidine acetate | 104.11 | 1.2 |
| Potassium carbonate | 138.21 | 2.5 |
| Reaction Parameter | Value | |
| Solvent | THF/Water (4:1) | |
| Temperature | Reflux | |
| Reaction Time | Monitored by TLC | |
| Product | Yield | |
| This compound | Expected good to excellent |
Note: The yield for the synthesis of this compound is an estimate based on similar reactions reported in the literature.[1] The actual yield may vary depending on the specific reaction conditions and purification.
Conclusion
This guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided data and visualizations offer a clear and concise reference for the successful execution of this synthesis.
References
4-isopropylimidazole chemical properties and characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylimidazole, a substituted imidazole derivative, presents a structure of interest for various applications in chemical synthesis and pharmaceutical development. This technical guide provides a detailed overview of its chemical properties, characterization data, and proposed experimental protocols. Due to the limited availability of direct experimental data for this compound, this document leverages comparative data from its isomers, 1-isopropylimidazole and 2-isopropylimidazole, and provides predicted values to offer a comprehensive profile. This guide is intended to serve as a foundational resource for researchers and professionals working with or interested in the potential of substituted imidazoles.
Chemical Properties
This compound (CAS No. 58650-48-9) is a heterocyclic organic compound.[1][2][3] Due to the tautomeric nature of the unsubstituted imidazole ring, this compound can exist in equilibrium with 5-isopropylimidazole. The physicochemical properties of this compound are summarized in Table 1, with comparative data for its isomers, 1-isopropylimidazole and 2-isopropylimidazole, provided for context.
Table 1: Physicochemical Properties of Isopropylimidazole Isomers
| Property | This compound | 1-Isopropylimidazole | 2-Isopropylimidazole |
| CAS Number | 58650-48-9[1][2][3] | 4532-96-1[4][5][6][7] | 36947-68-9[8][9][10] |
| Molecular Formula | C₆H₁₀N₂[3] | C₆H₁₀N₂[4][5][6][7] | C₆H₁₀N₂[8][9][10] |
| Molecular Weight | 110.16 g/mol [3] | 110.16 g/mol [4][5][6][7] | 110.16 g/mol [8][9][10] |
| Boiling Point | 241.0 ± 9.0 °C (Predicted)[3] | 203.3 ± 9.0 °C at 760 mmHg[7] | 256-260 °C (lit.)[9] |
| Melting Point | Not available | Not available | 129-131 °C (lit.)[9] |
| Density | Not available | 1.0 ± 0.1 g/cm³[7] | Not available |
| pKa (of conjugate acid) | Predicted ~7-8 | 7.15 ± 0.20 (Predicted)[5][6] | Not available |
| Solubility | Expected to be soluble in polar organic solvents. | Soluble in organic solvents.[7] | Soluble in various organic solvents.[10] |
Synthesis Workflow
A plausible synthetic route to this compound can be adapted from established methods for imidazole synthesis. A potential workflow is outlined below.
Caption: Proposed synthesis workflow for this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Isomers
| Compound | Nucleus | Predicted/Experimental Chemical Shifts (δ, ppm) |
| This compound | ¹H | Imidazole Protons (H2, H5): ~7.5-7.0, Isopropyl CH: ~3.0 (septet), Isopropyl CH₃: ~1.2 (doublet) |
| ¹³C | Imidazole C2: ~135, Imidazole C4/C5: ~120-115, Isopropyl CH: ~28, Isopropyl CH₃: ~23 | |
| 1-Isopropylimidazole | ¹H | H2: 7.47 (s, 1H), H5: 6.97 (s, 1H), H4: 6.89 (s, 1H), CH: 4.27 (sept, 1H), CH₃: 1.40 (d, 6H)[11] |
| 2-Isopropylimidazole | ¹H | No readily available data. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-H stretching of the imidazole ring and the isopropyl group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3150-3000 (broad) | Imidazole N-H stretching vibration. |
| C-H Stretch (Aromatic) | 3050-3000 | Imidazole C-H stretching. |
| C-H Stretch (Aliphatic) | 2970-2870 | Isopropyl C-H stretching. |
| C=N Stretch | 1670-1600 | Imidazole ring stretching. |
| C-N Stretch | 1260-1180 | Imidazole ring stretching. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight.
Predicted Fragmentation Pattern:
-
m/z 110: Molecular ion [C₆H₁₀N₂]⁺
-
m/z 95: Loss of a methyl group [M-CH₃]⁺
-
m/z 68: Loss of the isopropyl group [M-C₃H₇]⁺
Experimental Protocols
The following are detailed, generalized protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder (for KBr pellets) or clean plates (for a thin film).
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to generate fragment ions, or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Biological Activity Assessment Workflow
As the specific biological activities and signaling pathways of this compound are not well-documented, a general workflow for assessing the biological potential of a novel compound is presented.
Caption: General workflow for biological activity assessment.
Conclusion
This technical guide provides a summary of the known and predicted chemical properties and characterization data for this compound. While direct experimental data remains scarce, the comparative analysis with its isomers and the provided predictive data offer a valuable starting point for researchers. The detailed experimental protocols and workflows are designed to guide the synthesis, characterization, and biological evaluation of this and other novel imidazole-based compounds. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.
References
- 1. achmem.com [achmem.com]
- 2. 58650-48-9|4-Isopropyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 3. This compound | 58650-48-9 [amp.chemicalbook.com]
- 4. 1-Isopropyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 5. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]
- 6. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-异丙基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]
Physicochemical Properties of 4-Isopropylimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-isopropylimidazole derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to a scarcity of publicly available quantitative data specifically for a series of this compound derivatives, this document presents foundational data for the parent imidazole and its isomers to serve as a valuable reference point. Furthermore, it details the standard experimental protocols for determining key physicochemical parameters and explores the biological context of imidazole derivatives through a representative signaling pathway.
Quantitative Physicochemical Data
The following tables summarize the available experimental and predicted physicochemical properties for imidazole and its isomers. It is important to note that these values can be significantly influenced by the nature and position of further substituents on the imidazole ring.
Table 1: Acid Dissociation Constant (pKa) and Lipophilicity (logP)
| Compound | Molecular Formula | pKa | logP | Method |
| Imidazole | C₃H₄N₂ | 7.1 (pKaH)[1], 14.0[2] | -0.08 | Experimental |
| This compound | C₆H₁₀N₂ | 14.68 ± 0.10 | Not Found | Predicted |
| 2-Isopropylimidazole | C₆H₁₀N₂ | Not Found | Not Found |
Table 2: Solubility and Melting Point
| Compound | Molecular Formula | Aqueous Solubility | Melting Point (°C) |
| Imidazole | C₃H₄N₂ | Highly soluble in water[2] | 90[2] |
| This compound | C₆H₁₀N₂ | Not Found | Not Found |
| 2-Isopropylimidazole | C₆H₁₀N₂ | Not Found | 129-131 |
Experimental Protocols
The determination of physicochemical properties is crucial for understanding the behavior of a drug candidate. Below are detailed methodologies for key experiments.
Determination of Acid Dissociation Constant (pKa)
The pKa, a measure of the acidity or basicity of a compound, is a critical parameter influencing its ionization state at different physiological pH values.
Potentiometric Titration:
-
Sample Preparation: A precise amount of the this compound derivative is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is typically adjusted to a constant value (e.g., 0.1 M) using a salt solution like KCl.
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa of the compound.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. The volume of titrant added is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (Octanol-Water Partition Coefficient):
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the this compound derivative is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a flask. The flask is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's bioavailability and formulation.
Equilibrium Shake-Flask Method:
-
Sample Preparation: An excess amount of the solid this compound derivative is added to a known volume of aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.
Capillary Method:
-
Sample Preparation: A small amount of the finely powdered, dry this compound derivative is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.
-
Melting Range: The recorded temperature range is reported as the melting point. A narrow melting range is indicative of a pure compound.
Biological Context and Signaling Pathways
Imidazole-containing compounds are known to interact with a variety of biological targets, often acting as inhibitors of enzymes or as antagonists or agonists of receptors. Their diverse biological activities stem from the unique electronic properties of the imidazole ring, which can participate in hydrogen bonding, metal coordination, and various other non-covalent interactions.
Representative Signaling Pathway: Inhibition of p38 MAPK
Many imidazole derivatives have been developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Simplified p38 MAPK Signaling Pathway
Caption: Inhibition of p38 MAPK pathway.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound derivatives. While specific quantitative data for a broad range of these compounds remains limited in the public domain, the detailed experimental protocols and the understanding of the general properties of the imidazole scaffold offer a strong starting point for researchers in drug discovery and development. The provided methodologies can be applied to newly synthesized this compound derivatives to generate the critical data needed to assess their potential as therapeutic agents. The biological context provided through the representative signaling pathway highlights a key area of application for this class of compounds. Further research into the synthesis and characterization of a diverse library of this compound derivatives is warranted to fully explore their therapeutic potential.
References
Potential Applications of Novel 4-Isopropylimidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of novel 4-isopropylimidazole compounds, a promising class of heterocyclic molecules. Drawing upon research into structurally related imidazole derivatives, this document outlines their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a framework for the investigation of novel this compound compounds by detailing established experimental protocols and presenting quantitative data from analogous imidazole derivatives.
Potential Therapeutic Applications
The imidazole scaffold is a ubiquitous feature in many pharmacologically active compounds, valued for its ability to engage in various biological interactions. The introduction of an isopropyl group at the 4-position can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially leading to enhanced efficacy and selectivity for various biological targets.
Antimicrobial Activity
Novel imidazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens.[1] The proposed mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] In bacteria, imidazole derivatives may disrupt cell wall synthesis or interfere with nucleic acid replication.[3][4]
Anticancer Activity
The imidazole core is present in numerous anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and ERK pathways.[5][6] They can also induce apoptosis (programmed cell death) in cancer cells.[1][6]
Enzyme Inhibition
The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, leading to the inhibition of enzyme activity. This property makes this compound derivatives potential candidates for targeting a wide range of enzymes implicated in various diseases.
Data on Representative Novel Imidazole Compounds
Due to a lack of publicly available data on novel this compound compounds, the following tables present quantitative data from studies on other novel imidazole derivatives. This information serves as a benchmark for the potential efficacy of this compound analogues.
Table 1: Antimicrobial Activity of Novel Imidazole Derivatives (HL1 and HL2) [1]
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | |||
| Staphylococcus aureus (MIC in µg/mL) | MRSA (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Acinetobacter baumannii (MIC in µg/mL) | |
| HL1 | 625 | 1250 | >5000 | 5000 | 1250 |
| HL2 | 625 | 625 | 2500 | 2500 | 2500 |
| Vancomycin | 0.02 | 0.02 | NT | >40 | >40 |
| Ciprofloxacin | 10 | 10 | 10 | 10 | 10 |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. NT: Not Tested.
Table 2: In Vitro Anticancer Activity of Representative Imidazole Derivatives [7]
| Compound | IC50 (µM) | ||
| MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | |
| 4a | 15.20 ± 2.0 | 18.13 ± 1.0 | 17.23 ± 2.5 |
| 4e | 87.65 ± 4.5 | 90.13 ± 3.5 | 92.34 ± 2.5 |
| 5d | 24.13 ± 5.5 | 22.50 ± 7.5 | 21.23 ± 3.5 |
| 9 | 3.57 | - | 2.63 |
IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of novel this compound compounds. These protocols are based on established methods for similar compounds.
Synthesis of Novel this compound Derivatives
A representative synthetic scheme for novel imidazole derivatives is the Debus-Radziszewski reaction.[1] This one-pot synthesis typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine in a suitable solvent.
General Procedure:
-
To a solution of a dicarbonyl compound (e.g., benzil, 1.1 mmol) in glacial acetic acid (10 mL), add an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), an amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol).[1]
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 12 hours.[1]
-
After cooling to room temperature, dilute the mixture with water (20 mL) to precipitate the crude product.[1]
-
Collect the solid by filtration, wash with 10% acetic acid and then with water.[1]
-
Dry the solid to obtain the pure imidazole derivative.[1]
-
Characterize the final product using spectroscopic methods such as NMR and FTIR.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[2][8][9]
-
Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Modulation
Based on studies of other imidazole derivatives, novel this compound compounds may exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[5][6] A plausible target is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Conclusion
Novel this compound compounds represent a promising area for drug discovery and development. Based on the activities of related imidazole derivatives, these compounds are anticipated to exhibit potent antimicrobial and anticancer properties. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to undertake the synthesis and biological evaluation of this novel class of molecules. Further investigation into their specific mechanisms of action and signaling pathway modulation will be crucial in realizing their full therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 4-Isopropylimidazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of imidazole derivatives, with a focus on the structural class exemplified by 4-isopropylimidazole. Imidazole and its derivatives represent a versatile class of heterocyclic compounds that are integral to many endogenous biomolecules, including the amino acid histidine.[1] Their structural features have made them a privileged scaffold in medicinal chemistry, leading to the development of drugs with a broad spectrum of bioactivities, including anticancer, antifungal, and antibacterial applications.[1][2] This document details the experimental protocols for key biological assays, summarizes quantitative data from various studies, and provides visual workflows to guide researchers in the screening and development of novel imidazole-based therapeutic agents.
Anticancer and Cytotoxic Activity
Imidazole derivatives have shown significant promise as potential anticancer agents.[2][3] Their mechanisms of action can involve the induction of apoptosis (programmed cell death), inhibition of crucial cellular signaling pathways, and targeting enzymes involved in DNA replication and repair.[2][4] Several studies have evaluated the cytotoxic effects of various substituted imidazoles against a range of human cancer cell lines.
The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values are standard metrics for quantifying a compound's cytotoxic potential. The tables below summarize the reported activities of various imidazole derivatives against several cancer cell lines.
Table 1: Cytotoxic Activity of Imidazole Derivatives Against Various Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| Thiazole-benzimidazole derivative (44) | MCF-7 (Breast) | 6.30 | [3] |
| Thiazole-benzimidazole derivative (45) | MCF-7 (Breast) | 5.96 | [3] |
| Substituted xanthine derivative (43) | MCF-7 (Breast) | 0.8 | [3] |
| Substituted xanthine derivative (43) | PANC-1, HT29, A549 | ≤ 1.7 | [3] |
| Purine derivative (47) | A549 (Lung) | 2.29 | [3] |
| Imidazole derivative (60) | MCF-7 (Breast) | 6.5 | [3] |
| Imidazole derivative (59) | HeLa (Cervical) | 6.6 | [3] |
| Imidazole derivative (61) | HeLa (Cervical) | 11.7 | [3] |
| Pt(II) imidazole complex (II4) | MCF-7 (Breast) | 0.86 | [5] |
| Pt(II) imidazole complex (II4) | MDA-MB-231 (Breast) | 0.48 | [5] |
| Ag(I) imidazole complex (II25) | SH-SY5Y (Neuroblastoma) | 1.059 | [5] |
| Imidazole ether derivative (3b) | C6 (Glioma) | 10.721 | [6] |
| Imidazole ether derivative (3a) | HT-29 (Colon) | 20.88 | [6] |
| Indolylisoxazoline (6c, 6d, 6i, 6l) | Various | 2.5 - 5.0 | [7] |
| 1,2,4-Triazole-pyridine hybrid (TP1-TP7) | B16F10 (Melanoma) | 41.12 - 61.11 |[8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is a standard initial screening method for evaluating the cytotoxic potential of novel compounds.[4][8]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test imidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁵ cells in 100 µL of complete medium per well in a 96-well plate.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
4-Isopropylimidazole: Unraveling the Mechanism of Action - A Survey of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Isopropylimidazole, a heterocyclic organic compound, presents a promising scaffold for chemical and pharmaceutical applications. However, a comprehensive understanding of its specific mechanism of action at the molecular and cellular level remains largely unexplored in publicly available scientific literature. This guide synthesizes the current, albeit limited, knowledge regarding this compound and draws upon research into structurally related imidazole-containing compounds to postulate potential biological activities and avenues for future investigation. While direct, in-depth studies on this compound are scarce, the broader family of imidazoles has been shown to interact with a variety of biological targets, including enzymes and receptors, suggesting that this compound may possess similar pharmacological properties. This document aims to provide a foundational resource for researchers by outlining potential mechanisms and providing a framework for designing future studies to elucidate the precise biological function of this compound.
Introduction to this compound
This compound is a derivative of imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms. The presence of the isopropyl group at the fourth position of the imidazole ring influences its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can dictate its biological activity. While its primary applications to date have been in chemical synthesis and materials science, the imidazole core is a common feature in many biologically active molecules, prompting interest in the pharmacological potential of its derivatives.
Postulated Mechanisms of Action Based on Imidazole Analogs
In the absence of direct studies on this compound, we can infer potential mechanisms of action by examining related imidazole-containing compounds.
Enzyme Inhibition
The imidazole ring is known to coordinate with metal ions present in the active sites of various enzymes, leading to their inhibition.
-
Cytochrome P450 (CYP) Enzymes: Imidazole derivatives are well-documented inhibitors of CYP enzymes.[1] This inhibition occurs through the coordination of one of the nitrogen atoms of the imidazole ring to the heme iron atom in the enzyme's active site.[1] This interaction can be competitive and reversible.[1] Given this precedent, it is plausible that this compound could act as an inhibitor of specific CYP isoforms.
-
β-Glucosidase: Studies on imidazole have shown it to be a partial competitive inhibitor of β-glucosidase.[2] The inhibitory effect is influenced by the concentration of the substrate, suggesting competition for the active site.[2] The isopropyl substituent on this compound could potentially enhance or alter this inhibitory activity.
Receptor Interactions
Imidazole-containing compounds have been identified as ligands for various receptors.
-
Sigma Receptors: A benzimidazolone derivative has been identified as a highly selective sigma-2 receptor ligand with antinociceptive effects.[3] The sigma-2 receptor is a potential target for the treatment of neuropathic pain.[3] While structurally distinct, this highlights the potential for imidazole-based compounds to interact with this receptor class.
Potential Signaling Pathways
Based on the known activities of other imidazole derivatives, this compound could potentially modulate several key signaling pathways. However, it is crucial to emphasize that the following are speculative and require experimental validation.
Caption: Postulated interactions of this compound with biological targets.
Experimental Protocols for Future Studies
To elucidate the mechanism of action of this compound, a systematic series of experiments is required.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of key enzymes.
-
Protocol Outline:
-
Select a panel of enzymes for screening (e.g., various cytochrome P450 isoforms, β-glucosidase).
-
Utilize commercially available assay kits or develop specific assays using purified enzymes and their respective substrates.
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate IC50 values to quantify the inhibitory potency.
-
Perform kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) to determine the mode of inhibition (competitive, non-competitive, etc.).[4]
-
Receptor Binding Assays
-
Objective: To identify if this compound binds to specific cellular receptors.
-
Protocol Outline:
-
Select a panel of receptors for screening, including those known to bind imidazole-like compounds (e.g., sigma receptors).
-
Use radioligand binding assays with cell membranes expressing the target receptor.
-
Incubate the membranes with a known radiolabeled ligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
-
Cell-Based Signaling Pathway Analysis
-
Objective: To investigate the effect of this compound on intracellular signaling pathways.
-
Protocol Outline:
-
Treat cultured cells with this compound at various concentrations and time points.
-
Analyze the activation state of key signaling proteins using techniques such as:
-
Western Blotting: To detect changes in protein phosphorylation (e.g., MAP kinases, Akt).
-
Reporter Gene Assays: To measure the activity of transcription factors downstream of signaling pathways.
-
Calcium Imaging: To assess changes in intracellular calcium levels, a common second messenger.
-
-
Caption: Proposed experimental workflow for investigating this compound's mechanism of action.
Data Presentation (Hypothetical)
Due to the lack of experimental data, the following tables are presented as templates for organizing future findings.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Mode of Inhibition |
| CYP3A4 | [Value] | [Competitive/Non-competitive/etc.] |
| CYP2D6 | [Value] | [Competitive/Non-competitive/etc.] |
| β-Glucosidase | [Value] | [Competitive/Non-competitive/etc.] |
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Ki (nM) | Assay Type |
| Sigma-1 | [Value] | Radioligand Displacement |
| Sigma-2 | [Value] | Radioligand Displacement |
Conclusion and Future Directions
The study of the mechanism of action of this compound is in its infancy. While its structural similarity to other biologically active imidazole compounds suggests potential as an enzyme inhibitor or receptor ligand, dedicated research is imperative to confirm these hypotheses. The experimental framework outlined in this guide provides a clear path forward for researchers to systematically investigate the pharmacological properties of this compound. Future studies should focus on broad-spectrum screening against a panel of enzymes and receptors, followed by more in-depth mechanistic studies for any identified targets. Such research will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.
References
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations of conventional inhibitor classifications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in 4-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the prototropic tautomerism in 4-substituted imidazoles, a critical consideration in medicinal chemistry and drug design. The position of the proton on the imidazole ring can significantly influence the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and basicity, thereby affecting its biological activity and interaction with molecular targets.[1]
The Tautomeric Equilibrium of 4-Substituted Imidazoles
4-substituted imidazoles exist as an equilibrium between two tautomeric forms: the 4-substituted-1H-imidazole and the 5-substituted-1H-imidazole. The position of this equilibrium is influenced by the nature of the substituent at the C4 position, the solvent, and the temperature. Understanding and predicting the predominant tautomer is crucial for structure-activity relationship (SAR) studies and rational drug design.
The tautomeric equilibrium can be represented as follows:
Caption: Tautomeric equilibrium of 4-substituted imidazoles.
The equilibrium constant, KT, is defined as the ratio of the concentration of the 5-substituted tautomer to the 4-substituted tautomer.
Experimental Methods for Studying Tautomerism
Several experimental techniques are employed to investigate the tautomeric equilibrium of 4-substituted imidazoles.
NMR spectroscopy is a powerful tool for elucidating the tautomeric state of imidazoles.[1] Both 1H and 13C NMR can provide valuable information.
-
1H NMR Spectroscopy : The chemical shifts of the imidazole ring protons are sensitive to the position of the tautomeric proton. However, due to rapid proton exchange, the signals of the two tautomers may be averaged, and observing the NH proton can be challenging due to exchange broadening.[2] In some cases, distinct signals for the tautomers can be observed, especially at low temperatures.[3][4]
-
13C NMR Spectroscopy : The chemical shifts of the C4 and C5 carbons are particularly diagnostic of the tautomeric state.[2][5] A significant difference in the chemical shifts of C4 and C5 is often indicative of the 4-substituted tautomer, while similar chemical shifts suggest the presence of the 5-substituted tautomer.[2] In cases of fast tautomerization, averaged signals are observed, which can complicate direct assignment.[3][4] Solid-state 13C CP-MAS NMR can be a useful alternative to overcome the challenges of fast tautomerization in solution.[3][4]
Experimental Protocol: 13C NMR for Tautomer Identification [2][5]
-
Sample Preparation : Dissolve the 4-substituted imidazole derivative in a suitable deuterated solvent (e.g., CD2Cl2, DMSO-d6) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition : Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis : Identify the signals corresponding to the imidazole ring carbons (C2, C4, and C5). Compare the chemical shifts of C4 and C5. A large difference (Δδ) is characteristic of the 4-substituted tautomer.
-
Computational Correlation (Optional but Recommended) : Perform DFT calculations (e.g., using GIAO method with B3LYP/6-311G(d) basis set) to predict the 13C NMR chemical shifts for both tautomers.[2] Compare the calculated shifts with the experimental data to support the assignment of the predominant tautomer.
UV-Vis spectroscopy can be used to estimate the tautomeric ratio in solution by analyzing the electronic transitions of the different tautomers.[1] The two tautomers will exhibit different wavelengths of maximum absorbance (λmax).[1]
Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis [1]
-
Sample Preparation : Prepare a dilute solution of the 4-substituted imidazole in a UV-transparent solvent (e.g., ethanol, methanol, or water) with a concentration in the micromolar range.[1]
-
Data Acquisition : Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm.[1]
-
Data Analysis : Determine the λmax for the sample. By comparing the spectrum with those of "fixed" N-methylated derivatives (1,4-dimethylimidazole and 1,5-dimethylimidazole), which mimic the individual tautomers, the relative intensities of the absorption bands can be used to estimate the tautomeric ratio.[1]
The macroscopic pKa of a 4-substituted imidazole is a composite of the microscopic pKa values of the individual tautomers. By measuring the pKa values of N-methylated analogs, which lock the imidazole in a specific tautomeric form, the microscopic pKa values and the molar ratios of the tautomers can be estimated.[6]
Experimental Workflow for Tautomer Analysis
Caption: General workflow for the experimental and computational determination of tautomerism in 4-substituted imidazoles.
Substituent Effects on Tautomeric Equilibrium
The electronic nature of the substituent at the C4 position has a profound influence on the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) stabilize the tautomers differently.
-
Electron-Donating Groups (EDGs) : EDGs, such as alkyl groups, tend to favor the 5-substituted tautomer. This is because the EDG at the C5 position can better stabilize the positive charge that develops on the adjacent nitrogen during protonation.
-
Electron-Withdrawing Groups (EWGs) : EWGs, such as nitro or cyano groups, generally favor the 4-substituted tautomer. The EWG at the C4 position withdraws electron density from the ring, making the N1 proton more acidic and stabilizing this tautomeric form.
The influence of substituents on the pKa of the imidazole ring can be quantified using Hammett plots, which correlate the pKa values with the substituent's Hammett constant (σ).
Influence of Substituent on Tautomerism
Caption: Influence of electronic effects of substituents on the tautomeric equilibrium of 4-substituted imidazoles.
Quantitative Data
The following tables summarize key quantitative data for understanding tautomerism in substituted imidazoles.
Table 1: Microscopic pKa Values for Tautomers of Histidine Derivatives [6][7]
| Compound | Tautomer | Microscopic pKa |
| L-Histidine | N1-H (τ) | 6.73 |
| N3-H (π) | 6.12 | |
| Nα-acetyl-L-histidine | N1-H (τ) | 7.0 |
| N3-H (π) | 6.4 | |
| His-12 (in RNAase A) | N1-H (τ) | 6.2 |
| N3-H (π) | > 8.0 | |
| His-119 (in RNAase A) | N1-H (τ) | 7.0 |
| N3-H (π) | 6.4 |
Table 2: 13C NMR Chemical Shift Differences (Δδ = δC4 - δC5) for Tautomer Identification [2][5]
| Compound/Tautomer | Method | Δδ (ppm) | Predominant Tautomer |
| 4-Methyl-1H-imidazole | Calculation | ~30 | 4-Methyl-1H-imidazole |
| 5-Methyl-1H-imidazole | Calculation | ~0 | 5-Methyl-1H-imidazole |
| 1,4-Dimethylimidazole | Experimental | High | 4-Substituted |
| 1,5-Dimethylimidazole | Experimental | Low | 5-Substituted |
Conclusion
The tautomerism of 4-substituted imidazoles is a fundamental aspect that significantly impacts their chemical and biological properties. A thorough understanding and characterization of the predominant tautomeric form are essential for the successful design and development of imidazole-containing drugs. A combination of experimental techniques, particularly NMR spectroscopy, and computational methods provides a robust approach to elucidating the tautomeric preferences of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 4-Isopropylimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylimidazole is a heterocyclic organic compound that holds potential as a versatile tool in organic synthesis. Its structure, featuring an imidazole ring substituted with an isopropyl group, provides a unique combination of steric and electronic properties. The imidazole core offers nucleophilic and basic sites, making it suitable for a range of catalytic applications, while the isopropyl group can influence selectivity and solubility. This document provides an overview of the potential applications of this compound as a catalyst and ligand in various organic transformations, drawing parallels from the well-established chemistry of other imidazole derivatives. While specific quantitative data for this compound is limited in publicly available literature, this guide offers general protocols and representative data to serve as a starting point for reaction development and optimization.
Potential Applications and Reaction Mechanisms
This compound can be explored in several key areas of organic synthesis, primarily as a nucleophilic catalyst, a base, and as a ligand in transition metal catalysis.
Acylation and Esterification Reactions
Application Note: Imidazole derivatives are known to be effective catalysts for the acylation and esterification of alcohols and amines. They typically function as nucleophilic catalysts, reacting with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile (the alcohol or amine), regenerating the imidazole catalyst and forming the desired ester or amide. The steric bulk of the isopropyl group in this compound may offer unique selectivity for certain substrates compared to less hindered imidazoles.
General Reaction Scheme:
Proposed Catalytic Cycle for Acylation:
Application Notes and Protocols for 4-Isopropylimidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-isopropylimidazole as a precursor to an N-heterocyclic carbene (NHC) ligand for palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this compound are not extensively documented, its structural features make it an excellent candidate for the synthesis of sterically hindered and electron-rich NHC ligands, which are known to be highly effective in a variety of cross-coupling methodologies.
This document outlines the proposed synthesis of a this compound-derived NHC ligand, its subsequent use in forming a palladium catalyst, and detailed protocols for its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided data is representative of the performance of analogous bulky NHC ligands in similar reactions.
Introduction to this compound-Derived NHC Ligands
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and the ability to tune their steric and electronic environment make them superior to traditional phosphine ligands in many cases. The introduction of a bulky isopropyl group at the 4-position of the imidazole ring is expected to confer unique properties to the corresponding NHC ligand, including:
-
Enhanced Steric Hindrance: The bulky isopropyl group can promote the formation of the active, monoligated palladium(0) species, which is crucial for efficient catalytic turnover. This steric bulk also facilitates the reductive elimination step, the final product-forming step in the catalytic cycle.
-
Increased Electron-Donating Capacity: Alkyl substituents on the imidazole backbone enhance the electron-donating ability of the NHC ligand, which in turn increases the electron density on the palladium center. This facilitates the oxidative addition of challenging substrates, such as aryl chlorides.
-
Improved Catalyst Stability: The strong palladium-NHC bond contributes to the overall stability of the catalytic species, often leading to higher turnover numbers and the ability to perform reactions under milder conditions.
Based on these principles, an NHC ligand derived from this compound is a promising candidate for a wide range of cross-coupling reactions.
Proposed Synthesis of a this compound-Derived NHC-Palladium Catalyst
The synthesis of an NHC-palladium catalyst from this compound would typically involve a two-step process: the formation of an imidazolium salt (the NHC precursor) followed by the in situ or ex situ generation of the NHC and its coordination to a palladium source. A plausible synthetic route is outlined below.
Step 1: Synthesis of the Imidazolium Salt (NHC Precursor)
The first step involves the N-alkylation or N-arylation of this compound to form a 1,3-disubstituted-4-isopropylimidazolium salt. The choice of substituents (R groups) on the nitrogen atoms is crucial for tuning the steric and electronic properties of the resulting NHC ligand. Bulky groups like mesityl or diisopropylphenyl are commonly used.
Step 2: Generation of the NHC-Palladium Complex
The catalytically active NHC-palladium complex can be generated in two primary ways:
-
In situ generation: The imidazolium salt is treated with a base (e.g., a strong non-nucleophilic base like potassium tert-butoxide) in the presence of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The base deprotonates the imidazolium salt to form the free carbene, which then coordinates to the palladium.
-
Pre-formed catalyst: A stable, well-defined NHC-palladium complex can be synthesized and isolated prior to its use in the catalytic reaction. This approach often leads to more reproducible results.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of a sterically hindered NHC ligand derived from this compound is anticipated to be highly effective, particularly for challenging substrates.
Experimental Protocol (General):
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the 1,3-dialkyl-4-isopropylimidazolium salt (1-2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add an appropriate solvent (e.g., dioxane, toluene, or a mixture with water, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data (Hypothetical):
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, based on data from similar sterically hindered NHC-palladium catalysts.
| Entry | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | 100 | 12 | >95 |
| 2 | 4-Chlorotoluene | K₃PO₄ | 110 | 18 | 90-95 |
| 3 | 2-Bromotoluene | Cs₂CO₃ | 100 | 16 | 85-90 |
| 4 | 1-Bromo-4-methoxybenzene | K₂CO₃ | 80 | 10 | >95 |
| 5 | 1-Chloro-4-nitrobenzene | K₃PO₄ | 110 | 24 | 80-85 |
Application in Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The steric bulk of the proposed this compound-derived NHC ligand can promote the reaction with less reactive aryl chlorides and enhance regioselectivity.
Experimental Protocol (General):
-
In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a base (e.g., Et₃N, K₂CO₃, 1.5 mmol, 1.5 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the 1,3-dialkyl-4-isopropylimidazolium salt (1-2 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, dioxane, 5 mL).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Representative Data (Hypothetical):
| Entry | Aryl Halide | Alkene | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | 100 | 8 | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | 120 | 12 | 90-95 |
| 3 | 4-Chlorotoluene | Styrene | K₂CO₃ | 140 | 24 | 80-85 |
| 4 | 1-Bromonaphthalene | Methyl acrylate | Et₃N | 120 | 16 | 85-90 |
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Electron-rich NHC ligands, such as the one proposed here, can be particularly effective in copper-free Sonogashira protocols.
Experimental Protocol (General, Copper-Free):
-
To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, either a pre-formed NHC-Pd complex (1-2 mol%) or a combination of a palladium source and the imidazolium salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., dioxane, toluene, 5 mL).
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Representative Data (Hypothetical):
| Entry | Aryl Halide | Alkyne | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Cs₂CO₃ | 80 | 6 | >95 |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | Cs₂CO₃ | 100 | 12 | 90-95 |
| 3 | 3-Chloropyridine | Phenylacetylene | K₃PO₄ | 120 | 24 | 75-80 |
| 4 | 1-Iodonaphthalene | Trimethylsilylacetylene | Cs₂CO₃ | 80 | 8 | 90-95 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The strong σ-donating and sterically demanding nature of the proposed NHC ligand is expected to be highly beneficial for the coupling of a wide range of amines with aryl halides, including challenging substrates like aryl chlorides and sterically hindered amines.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.5 mmol, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), and the 1,3-dialkyl-4-isopropylimidazolium salt (2 mol%).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, 5 mL).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Representative Data (Hypothetical):
| Entry | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu | 80 | 10 | >95 |
| 2 | 4-Chlorotoluene | Aniline | LiHMDS | 100 | 18 | 90-95 |
| 3 | 2-Bromopyridine | Di-n-butylamine | NaOtBu | 100 | 16 | 85-90 |
| 4 | 4-Bromoanisole | Benzylamine | NaOtBu | 80 | 12 | >95 |
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with variations in the transmetalation/nucleophilic attack step.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the general laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction.
Logical Relationship for Optimizing Reaction Conditions
This decision tree illustrates a logical approach to optimizing a cross-coupling reaction when initial results are suboptimal.
Conclusion
Application of Imidazole Derivatives in Pharmaceutical Intermediate Synthesis: A Case Study of Cimetidine
Introduction
Imidazole derivatives are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their versatile chemical nature allows for the construction of complex molecular architectures that can effectively interact with biological targets. While the specific application of 4-isopropylimidazole as a direct intermediate in widely marketed pharmaceuticals is not extensively documented in publicly available literature, the broader family of substituted imidazoles is central to numerous drugs. This application note will focus on the synthesis of Cimetidine, a histamine H2 receptor antagonist, as a representative example of the industrial application of a substituted imidazole intermediate. Cimetidine's synthesis showcases the strategic use of an imidazole backbone to create a potent and selective drug.
Therapeutic Significance of Cimetidine
Cimetidine is a histamine H2 receptor antagonist used for the treatment of various gastrointestinal conditions, including:
-
Stomach ulcers
-
Gastroesophageal reflux disease (GERD)
-
Acid indigestion and heartburn
-
Zollinger-Ellison syndrome[1]
By blocking the action of histamine on the H2 receptors of parietal cells in the stomach, cimetidine effectively reduces the secretion of gastric acid.[1] The imidazole ring is a key structural feature for the drug's affinity to the H2 receptor.[1]
Synthesis of Cimetidine: An Overview
Several synthetic routes for cimetidine have been developed, often starting from a pre-formed substituted imidazole ring. One common pathway involves the use of 4-hydroxymethyl-5-methylimidazole as a key intermediate. This intermediate is then elaborated through a series of reactions to introduce the side chain responsible for the drug's therapeutic activity.
Quantitative Data on Cimetidine Synthesis
The following table summarizes quantitative data from various reported synthetic steps for cimetidine, highlighting the efficiency of these chemical transformations.
| Step No. | Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | Halogenation | 4-hydroxymethyl-5-methylimidazole | Thionyl chloride, Dichloromethane | Reflux, 2-3 hours | 4-chloromethyl-5-methylimidazole hydrochloride | 100 | [2] |
| 2 | Coupling | 4-chloromethyl-5-methylimidazole hydrochloride | N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, Water, Methanol | 0-5°C, pH 8.5-9.0, 18 hours | Cimetidine | 71 | [2] |
| 3 | Alternative Halogenation | 5-methylimidazole | Paraformaldehyde, 48% Hydrobromic acid | Reflux, 1 hour | 4-bromomethyl-5-methylimidazole hydrobromide | 96 | [2] |
| 4 | Alternative Coupling | 4-bromomethyl-5-methylimidazole hydrobromide | N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine | Not specified | Cimetidine | 65 | [2] |
| 5 | One-pot Synthesis | O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide | N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine, 40% aq. Methylamine | Reflux, 30 minutes, then stir at room temp for 4 hours | Cimetidine | 70 | [3] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments in the synthesis of Cimetidine, based on published procedures.
Protocol 1: Synthesis of 4-chloromethyl-5-methylimidazole hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 112 g (1 mol) of 4-hydroxymethyl-5-methylimidazole in 1000 ml of dichloromethane.
-
Reagent Addition: While stirring, add 155 g (1.3 mol) of thionyl chloride to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2 to 3 hours.
-
Work-up: Cool the reaction mixture and collect the precipitated solid by filtration.
-
Purification: Wash the filtered product with dichloromethane and dry to obtain 167 g (100% yield) of 4-chloromethyl-5-methylimidazole hydrochloride.[2]
Protocol 2: Synthesis of Cimetidine from 4-chloromethyl-5-methylimidazole hydrochloride
-
Reaction Setup: In a reaction vessel maintained under a nitrogen atmosphere, dissolve 14.2 g (0.09 mol) of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine in 110 ml of water at 0 to 5°C.
-
pH Adjustment: Adjust the pH of the solution to 9 using a 5N sodium hydroxide solution.
-
Reagent Addition: Prepare a suspension of 15.0 g (0.09 mol) of 4-chloromethyl-5-methylimidazole hydrochloride in 30 ml of methanol. Add this suspension to the reaction mixture over a period of 2 hours, ensuring the temperature is maintained between 0 and 5°C and the pH is kept in the range of 8.5 to 9.0.
-
Reaction: Continue stirring the mixture for an additional 18 hours at 0°C.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry to yield 16.1 g (71% yield) of cimetidine.[2]
Visualizations
Signaling Pathway of Histamine H2 Receptor
The following diagram illustrates the signaling pathway initiated by histamine binding to the H2 receptor, which is antagonized by cimetidine.
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of Cimetidine.
Experimental Workflow for Cimetidine Synthesis
This diagram outlines the key steps in a common synthetic route for cimetidine.
Caption: A representative workflow for the synthesis of Cimetidine.
References
- 1. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for 4-Isopropylimidazole in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylimidazole is a substituted imidazole that holds potential as a ligand in transition metal catalysis. Its isopropyl group offers steric bulk, which can influence the coordination environment of a metal center, potentially enhancing selectivity and catalytic activity. The imidazole moiety provides a strong coordinating nitrogen atom, characteristic of N-heterocyclic ligands that are widely employed in various catalytic transformations. While specific, detailed applications of this compound as a standalone ligand in catalysis are not extensively documented in publicly available literature, its structural features suggest its utility in a range of reactions.
This document provides a collection of application notes and generalized protocols for key transition metal-catalyzed reactions where this compound could be employed as a ligand. The protocols are based on well-established methodologies for related imidazole and N-heterocyclic ligands and should be considered as a starting point for experimental design and optimization. Additionally, a documented synthesis of a transition metal complex incorporating a this compound derivative is presented.
Synthesis of this compound
A common route for the synthesis of 4-substituted imidazoles is the Radziszewski reaction or variations thereof. A plausible synthetic pathway for this compound is outlined below.
Protocol: Synthesis of this compound
This protocol is a general representation and may require optimization.
| Step | Procedure |
| 1 | Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde (1.0 eq), glyoxal (1.0 eq, typically as a 40% aqueous solution), and a source of ammonia such as ammonium hydroxide (excess). |
| 2 | Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |
| 3 | Work-up: After cooling to room temperature, the reaction mixture is typically neutralized or made slightly basic. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. |
| 4 | Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound. |
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Imidazole-based ligands are frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in pharmaceutical and materials chemistry. The steric and electronic properties of this compound could offer advantages in terms of catalyst stability and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.
Hypothetical Performance Data for this compound in Suzuki-Miyaura Coupling
The following table presents hypothetical data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, illustrating the potential effect of using this compound as a ligand. This data is for illustrative purposes and requires experimental validation.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | This compound | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Phenylboronic Acid | (No Ligand) | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 20 |
Protocol: General Procedure for Suzuki-Miyaura Coupling
| Step | Procedure |
| 1 | Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (2-4 mol%). |
| 2 | Reagent Addition: Add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). |
| 3 | Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. |
| 4 | Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. |
| 5 | Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. |
| 6 | Purification: The crude product is purified by column chromatography. |
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene.
Protocol: General Procedure for Heck Coupling
| Step | Procedure |
| 1 | Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%). |
| 2 | Reagent Addition: Add the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq). |
| 3 | Solvent Addition: Add a degassed polar aprotic solvent such as DMF, NMP, or acetonitrile. |
| 4 | Reaction: Heat the mixture with stirring to the desired temperature (typically 100-140 °C) and monitor by TLC or GC-MS. |
| 5 | Work-up: After completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. |
| 6 | Purification: The crude product is purified by column chromatography. |
Application in Hydrogenation Reactions
Imidazole derivatives can also serve as ligands for transition metals like ruthenium, rhodium, and iridium in catalytic hydrogenation reactions. The steric hindrance from the isopropyl group in this compound might influence the stereoselectivity of such reactions.
Hypothetical Performance Data for this compound in Alkene Hydrogenation
This table presents hypothetical data for the hydrogenation of styrene, illustrating the potential of a this compound-based catalyst. This data is for illustrative purposes and requires experimental validation.
| Entry | Substrate | Catalyst Precursor | Ligand | H₂ Pressure (bar) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Styrene | [Rh(COD)Cl]₂ | This compound | 10 | Methanol | 25 | 4 | >99 |
| 2 | Styrene | [Rh(COD)Cl]₂ | (No Ligand) | 10 | Methanol | 25 | 24 | 50 |
Protocol: General Procedure for Catalytic Hydrogenation of Alkenes
| Step | Procedure |
| 1 | Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)Cl]₂) and this compound in a degassed solvent. Stir for a short period to allow for complex formation. |
| 2 | Reaction Setup: Transfer the catalyst solution to a high-pressure reactor (autoclave). Add the alkene substrate. |
| 3 | Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction at the desired temperature for the specified time. |
| 4 | Work-up: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen. |
| 5 | Analysis: The conversion and yield can be determined by GC or NMR analysis of the crude reaction mixture. If necessary, the product can be purified by removing the catalyst and solvent. |
Workflow for a Catalytic Hydrogenation Experiment
Caption: General workflow for a catalytic hydrogenation experiment.
Synthesis of a Tris(1-ethyl-4-isopropyl-imidazolyl)phosphine Nickel(II) Complex
While catalytic data is not available, the synthesis and characterization of a nickel(II) complex with a phosphine ligand bearing three this compound units has been reported. This demonstrates the ability of this compound derivatives to coordinate to transition metals.
Protocol: Synthesis of [Ni(T1Et4iPrIP)(OTf)₂]
This protocol is adapted from the literature and may require specific laboratory equipment and safety precautions.
| Step | Procedure |
| 1 | Ligand Synthesis: The ligand, tris(1-ethyl-4-isopropyl-imidazolyl)phosphine (T1Et4iPrIP), is synthesized separately according to literature procedures. |
| 2 | Complexation: In a glovebox, a solution of T1Et4iPrIP in dichloromethane is added to a solution of Ni(OTf)₂·2CH₃CN in dichloromethane. The reaction mixture is stirred at room temperature. |
| 3 | Intermediate Isolation: The solvent is removed under vacuum to yield the intermediate complex, --INVALID-LINK--. |
| 4 | Final Complex Formation: The intermediate is heated under vacuum to remove the coordinated acetonitrile ligands, resulting in the formation of the final complex, [Ni(T1Et4iPrIP)(OTf)₂]. |
| 5 | Characterization: The resulting complex is characterized by techniques such as X-ray crystallography, UV-vis spectroscopy, and magnetic susceptibility measurements. |
Disclaimer: The protocols and data presented in this document for the catalytic applications of this compound are hypothetical and intended for illustrative purposes. They are based on established chemical principles for similar ligands but have not been experimentally validated for this specific compound in the provided contexts. Researchers should conduct their own experiments and optimization studies. The synthesis of the nickel complex is based on a published report and should be performed with appropriate safety measures.
Application Notes and Protocols for N-Alkylation of 4-Isopropylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and materials science. The introduction of an alkyl substituent onto the imidazole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, thereby influencing its biological activity and therapeutic potential.[1] 4-isopropylimidazole is a valuable starting material, and its N-alkylation provides access to a diverse range of compounds for screening and development.
This document provides a detailed experimental protocol for the N-alkylation of this compound. The procedure is based on established methods for the N-alkylation of substituted imidazoles, utilizing an alkyl halide as the alkylating agent in the presence of a suitable base and solvent.[2][3]
General Principles
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the imidazole ring, upon deprotonation by a base, acts as a nucleophile and attacks the electrophilic alkyl halide. Due to the asymmetry of the this compound ring, the alkylation can potentially result in two regioisomers: 1-alkyl-4-isopropylimidazole and 1-alkyl-5-isopropylimidazole. The regioselectivity of the reaction is influenced by steric and electronic factors. The isopropyl group at the 4-position exerts a steric hindrance that may favor alkylation at the more accessible N-1 position.[4]
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetonitrile (CH₃CN) or Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to dissolve the imidazole derivative.
-
Base Addition: Add potassium carbonate (2.0 equivalents) to the stirred solution. If using sodium hydride (1.1 equivalents), cool the mixture to 0 °C before portion-wise addition.[5]
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolide anion. If using NaH, stir at 0 °C for 1 hour.[5]
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 - 1.2 equivalents) dropwise to the reaction mixture at room temperature.[2][6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction can be heated to 80 °C to increase the reaction rate if necessary.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired N-alkylated this compound isomer.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of substituted imidazoles, which can be extrapolated for this compound.
Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [2]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Table 2: General Conditions for N-Alkylation of Imidazoles [3]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Alkyl Bromide (RBr) | KOH/K₂CO₃ | Acetonitrile | 80 | 24 |
| Alkyl Bromide (R'Br) | - | Toluene | 80 | 5-18 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Ionic Liquids from 4-Isopropylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) derived from 4-isopropylimidazole. The unique structural properties of the isopropyl group at the C4 position of the imidazolium ring can impart distinct physicochemical characteristics to the resulting ILs, making them promising candidates for various applications, including as specialized solvents, catalysts, and electrolytes in chemical and pharmaceutical research.
Introduction to this compound in Ionic Liquid Synthesis
Ionic liquids are a class of salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and tunable solvating properties.[1] The properties of an ionic liquid are determined by the structure of its constituent cation and anion.[1] Imidazolium-based ILs are among the most extensively studied due to their synthetic accessibility and versatile properties.[1][2]
The introduction of an isopropyl group at the 4-position of the imidazole ring is anticipated to influence the steric and electronic environment of the resulting cation. This can affect key properties such as viscosity, density, conductivity, and miscibility with other solvents, thereby offering a pathway to "designer solvents" with tailored characteristics for specific applications.[1][3]
The synthesis of 4-isopropylimidazolium-based ionic liquids typically follows a two-step process:
-
N-Alkylation (Quaternization): This step involves the reaction of this compound with an alkyl halide to form the corresponding 1-alkyl-3-(4-isopropyl)imidazolium halide salt.[4]
-
Anion Exchange (Metathesis): The halide anion of the initial salt is then exchanged for a different anion to modify the physicochemical properties of the ionic liquid.[1][5]
Synthesis of 1-Alkyl-4-isopropylimidazolium Halides
The quaternization of this compound is a crucial first step in the synthesis of the target ionic liquids. This reaction is typically an SN2 process where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[6]
Experimental Protocol: Synthesis of 1-Butyl-4-isopropylimidazolium Bromide
Materials:
-
This compound
-
1-Bromobutane
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 90.8 mmol) in 100 mL of anhydrous toluene.
-
Add 1-bromobutane (13.7 g, 100 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir vigorously under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, two immiscible layers will form. Cool the mixture to room temperature.
-
Separate the lower, viscous layer (the ionic liquid) from the upper toluene layer by decantation.
-
Wash the ionic liquid layer with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting viscous liquid under vacuum at 70-80°C to remove any residual solvent, yielding 1-butyl-4-isopropylimidazolium bromide as a pale yellow to brown viscous liquid.
Table 1: Representative Quaternization Reaction Data
| Starting Imidazole | Alkyl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Isopropylimidazole | tert-Butyl bromide | Toluene | 80 | 16 | 78 | [1] |
| 1-Methylimidazole | 1-Bromobutane | Neat | 70 | 48 | 85 | [4] |
| Imidazole | 3-Bromopentane | THF | 60 | 120 | ~95 | [5] |
Anion Exchange for Tailoring Ionic Liquid Properties
The halide anion from the quaternization step can be exchanged for a variety of other anions to fine-tune the properties of the ionic liquid. Common anions include tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻).[5][7]
Experimental Protocol: Anion Exchange to 1-Butyl-4-isopropylimidazolium Tetrafluoroborate
Materials:
-
1-Butyl-4-isopropylimidazolium bromide
-
Sodium tetrafluoroborate (NaBF₄)
-
Dichloromethane (DCM)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-butyl-4-isopropylimidazolium bromide (10.0 g, 40.5 mmol) in 50 mL of deionized water.
-
In a separate beaker, prepare a solution of sodium tetrafluoroborate (4.66 g, 42.5 mmol, 1.05 equivalents) in 50 mL of deionized water.
-
Add the NaBF₄ solution to the imidazolium bromide solution and stir the mixture at room temperature for 2-3 hours.
-
Extract the resulting aqueous solution with dichloromethane (3 x 50 mL) in a separatory funnel.
-
Combine the organic layers and wash with deionized water (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum at 60-70°C to yield 1-butyl-4-isopropylimidazolium tetrafluoroborate as a viscous liquid. The completeness of the anion exchange can be confirmed by a silver nitrate test on the aqueous washings (absence of AgBr precipitate).[5]
Table 2: Anion Exchange Reaction Data
| Imidazolium Halide | Anion Source | Solvent | Temp (°C) | Time (h) | Anion Exchange Completion | Reference |
| 1-Isopropylimidazolium bromide | KBF₄ | CH₂Cl₂/CH₃OH | RT | 3 | Confirmed by NMR | [1] |
| Alkylimidazolium iodide | AgBF₄ | Water | RT | - | Confirmed by AgNO₃ test | [5] |
| 1-Aryl-4,5-dimethylimidazolium bromide | LiNTf₂ | DCM/Water | RT | - | Not specified | [7] |
Physicochemical Properties
The physical and chemical properties of the synthesized ionic liquids should be thoroughly characterized. Key parameters include melting point (or glass transition temperature), thermal stability, viscosity, density, and conductivity.
Table 3: Expected Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Property | Typical Range for Imidazolium ILs | Significance |
| Melting Point | < 100 °C | Defines the material as an ionic liquid.[2] |
| Thermal Stability (Td) | 250 - 450 °C | Determines the upper-temperature limit of application. |
| Viscosity (at 25°C) | 10 - 500 cP | Affects mass transfer and handling.[2] |
| Density (at 25°C) | 1.0 - 1.5 g/cm³ | Important for process design and phase separation.[2] |
| Ionic Conductivity | 0.1 - 10 mS/cm | Crucial for electrochemical applications.[1] |
Note: The specific values for 4-isopropylimidazolium-based ILs would need to be determined experimentally.
Visualization of Synthesis and Workflows
Diagram 1: Synthesis Pathway of 1-Alkyl-4-isopropylimidazolium Based Ionic Liquids
Caption: General two-step synthesis of 4-isopropylimidazolium ionic liquids.
Diagram 2: Experimental Workflow for Ionic Liquid Synthesis and Purification
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. jocpr.com [jocpr.com]
- 2. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and physical properties of tunable aryl alkyl ionic liquids based on 1-aryl-4,5-dimethylimidazolium cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Isopropylimidazole as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole and its derivatives are well-established as effective corrosion inhibitors for steel, particularly in acidic environments.[1][2][3] These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment. The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring facilitate this adsorption process.[1][2] 4-isopropylimidazole, a specific derivative, is investigated in these application notes for its potential as a corrosion inhibitor. This document provides an overview of its mechanism of action, protocols for its evaluation, and representative data.
Mechanism of Action
The corrosion inhibition by this compound on a steel surface in an acidic medium is a multifaceted process involving adsorption. The inhibitor molecules can interact with the steel surface through a combination of physisorption and chemisorption. In an acidic solution, the imidazole ring can become protonated, leading to electrostatic interactions with the negatively charged steel surface (physisorption). Additionally, the nitrogen atoms' lone pair electrons and the π-electrons of the aromatic ring can be shared with the vacant d-orbitals of iron atoms, forming coordinate covalent bonds (chemisorption).[4] The isopropyl group, being an electron-donating group, can enhance the electron density on the imidazole ring, potentially strengthening the adsorption and improving inhibition efficiency.
A proposed mechanism for the inhibition process is outlined below:
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Evaluation
The effectiveness of a corrosion inhibitor is typically evaluated through a combination of electrochemical techniques, weight loss measurements, and surface analysis methods.
Experimental Workflow
The general workflow for evaluating the performance of this compound as a corrosion inhibitor is depicted below.
Caption: Experimental workflow for inhibitor evaluation.
Protocols
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
-
Materials: Steel coupons of known dimensions, corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound, analytical balance.
-
Procedure:
-
Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solutions with and without the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.
-
After immersion, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with urotropine), rinse, dry, and re-weigh.
-
-
Calculation:
-
Corrosion Rate (CR) in mm/year = (87.6 × W) / (D × A × T), where W is the weight loss in mg, D is the density of steel in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.
-
Setup: A standard three-electrode cell consisting of a steel sample as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The measurements are performed using a potentiostat.
-
Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by Tafel extrapolation of the anodic and cathodic curves.
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is often represented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
Surface Analysis
These methods are used to characterize the protective film formed on the steel surface.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the steel surface morphology before and after immersion in the corrosive media, with and without the inhibitor, to visually assess the extent of corrosion damage and the presence of a protective film.
-
Atomic Force Microscopy (AFM): Used to obtain three-dimensional topographical images of the surface at a high resolution, allowing for the quantitative analysis of surface roughness. A smoother surface in the presence of the inhibitor indicates effective protection.
Data Presentation
The following tables present illustrative data, typical for imidazole-based corrosion inhibitors, for the evaluation of this compound in 1 M HCl at room temperature.
Table 1: Weight Loss Measurement Data (24h immersion)
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 50 | 45.1 | 3.7 | 70.0 |
| 100 | 22.5 | 1.9 | 85.0 |
| 200 | 12.0 | 1.0 | 92.0 |
| 500 | 7.5 | 0.6 | 95.0 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1100 | 75 | 125 | - |
| 50 | -472 | 308 | 72 | 120 | 72.0 |
| 100 | -465 | 154 | 70 | 118 | 86.0 |
| 200 | -458 | 88 | 68 | 115 | 92.0 |
| 500 | -450 | 55 | 65 | 112 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 (Blank) | 50 | 200 | - | | 50 | 180 | 110 | 72.2 | | 100 | 360 | 80 | 86.1 | | 200 | 650 | 60 | 92.3 | | 500 | 1050 | 45 | 95.2 |
Conclusion
References
- 1. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Corrosion inhibition of X70 sheets by a film-forming imidazole derivative at acidic pH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies [mdpi.com]
Application Notes and Protocols: 4-Isopropylimidazole in Material Science and Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Isopropylimidazole is a heterocyclic organic compound that holds potential for various applications in material science and polymer chemistry. Its unique structure, featuring an imidazole ring and an isopropyl group, allows it to participate in a range of chemical reactions, making it a candidate for use as a monomer, catalyst, curing agent, and ligand in the synthesis of advanced materials. While specific detailed protocols and extensive quantitative data for this compound are not abundantly available in public literature, this document provides comprehensive application notes and experimental protocols based on closely related imidazole derivatives, such as vinylimidazoles and other alkyl-substituted imidazoles. These notes are intended to serve as a valuable resource and starting point for researchers interested in exploring the potential of this compound.
Applications in Polymer Synthesis
Imidazole-containing polymers are of significant interest due to their unique properties, including biocompatibility, thermal stability, and pH-responsiveness, making them suitable for applications in drug delivery, gene therapy, catalysis, and as fuel cell membranes.[1][2][3] While direct polymerization of this compound as a monomer is not well-documented, polymers with imidazole side chains are commonly synthesized from vinyl-substituted imidazoles like N-vinylimidazole and 4-vinylimidazole. The isopropyl group in this compound can be envisioned to impart increased hydrophobicity and steric bulk to a polymer, potentially influencing its solubility, thermal properties, and self-assembly behavior.
Analogy to Poly(4-vinylimidazole) Synthesis via RAFT Polymerization
Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are crucial for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI). The following protocol for the RAFT polymerization of 4-vinylimidazole (4VIM) can be adapted for exploratory studies with a hypothetical vinylated derivative of this compound.[2][4][5][6]
Experimental Protocol: RAFT Polymerization of 4-Vinylimidazole (4VIM) [2][7]
Materials:
-
4-Vinylimidazole (4VIM)
-
4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Glacial acetic acid (solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-vinylimidazole (e.g., 1.0 g, 10.6 mmol), CEP (e.g., 27.8 mg, 0.106 mmol), and AIBN (e.g., 3.5 mg, 0.021 mmol) in glacial acetic acid (e.g., 5 mL). The [Monomer]:[RAFT agent]:[Initiator] ratio can be varied to target different molecular weights.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for a designated time (e.g., 4-24 hours) to achieve the desired monomer conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator fragments.
-
Dry the resulting poly(4-vinylimidazole) under vacuum at room temperature to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by aqueous size exclusion chromatography (SEC).[4]
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][8]
Quantitative Data for Poly(vinylimidazole)s
The following tables summarize typical quantitative data obtained for polymers synthesized from vinylimidazole monomers, which can serve as a benchmark for polymers potentially derived from this compound.
Table 1: Molecular Weight and Polydispersity of Poly(N-vinylimidazole) (PVIm)
| Synthesis Method | Initiator | Mn ( g/mol ) | PDI | Reference |
| Free Radical Polymerization | AIBN | 14,000 | 3.1 | [4] |
| Free Radical Polymerization | AIBN | 310,000 (Mv) | - | [3] |
Table 2: Thermal Properties of Poly(N-vinylimidazole) (PVIm)
| Property | Value | Method | Reference |
| Glass Transition (Tg) | Not clearly observed below decomposition | DSC | [8] |
| Decomposition Temperature | 340–500 °C (main step) | TGA | [8] |
Table 3: Properties of Poly(4-vinylimidazole) ABA Triblock Copolymers [5]
| Block Copolymer Composition (wt% 4VIM) | Mn ( g/mol ) of P4VIm block | Rubbery Plateau Width (°C) | Flow Temperature (°C) |
| 20 | 6,500 | ~200 | >200 |
| 30 | 11,000 | ~200 | >200 |
| 40 | 16,500 | ~200 | >200 |
Application as a Curing Agent for Epoxy Resins
Imidazole derivatives are widely used as catalytic curing agents for epoxy resins, offering advantages such as long pot life at room temperature and rapid curing at elevated temperatures.[9] The mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, followed by the initiation of anionic homopolymerization of the epoxy resin.[1][10][11][12] While specific data for this compound is scarce, its structural similarity to other alkyl-substituted imidazoles like 2-ethyl-4-methylimidazole suggests it would function similarly.[13]
General Experimental Protocol for Epoxy Curing
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (as curing agent)
-
Solvent (optional, e.g., acetone)
Procedure:
-
Preheat the epoxy resin to a moderate temperature (e.g., 50-60 °C) to reduce its viscosity.
-
Add the desired amount of this compound (typically 1-10 parts per hundred parts of resin, phr) to the epoxy resin. If using a solvent, dissolve the imidazole in the solvent first.
-
Mix the components thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the mixture in an oven at a specified temperature (e.g., 100-150 °C) for a defined period (e.g., 1-4 hours).
-
Post-cure at a higher temperature (e.g., 150-180 °C) for an additional period (e.g., 2-4 hours) to ensure complete crosslinking and enhance the material's properties.
-
Allow the cured sample to cool down slowly to room temperature to avoid internal stresses.
Characterization:
-
Curing Behavior: Monitored by Differential Scanning Calorimetry (DSC) to determine the curing temperature and enthalpy.[13]
-
Mechanical Properties: Tensile strength, modulus, and elongation at break measured using a universal testing machine.
-
Thermal Properties: Glass transition temperature (Tg) and thermal stability determined by DSC and TGA.
Quantitative Data for Imidazole-Cured Epoxy Resins (Analogous Systems)
The following table presents typical properties of epoxy resins cured with related imidazole derivatives.
Table 4: Properties of Epoxy Resins Cured with Imidazole Derivatives
| Curing Agent | Curing Temperature (°C) | Glass Transition (Tg) (°C) | Reference |
| 2-Methylimidazole | 150 | 148 | [14] |
| 2-Ethyl-4-methylimidazole | 150 | 135 | [14] |
| 2-Phenylimidazole | 180 | 165 | [14] |
Application in Metal-Organic Frameworks (MOFs)
Imidazole and its derivatives are common ligands in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis.[15][16][17][18] The isopropyl group in this compound could introduce hydrophobicity and specific steric constraints within the MOF structure, potentially influencing its pore size and guest-host interactions.
General Experimental Protocol for MOF Synthesis (Solvothermal Method)[15][16]
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
This compound (as ligand)
-
Organic linker (e.g., terephthalic acid)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve the metal salt (e.g., 1 mmol) and the organic linker (e.g., 1 mmol) in the solvent (e.g., 20 mL).
-
Add this compound (e.g., 1-2 mmol) to the solution.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization:
-
Crystallinity and Structure: Determined by Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction.
-
Porosity and Surface Area: Measured by gas (e.g., N₂) adsorption-desorption isotherms (BET analysis).
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).
Visualizations
Polymerization Workflow
Caption: Workflow for the synthesis of poly(4-vinylimidazole) via RAFT polymerization.
Epoxy Curing Mechanism with Imidazole Catalyst
Caption: Simplified mechanism of epoxy resin curing catalyzed by an imidazole derivative.
Disclaimer: The provided protocols and data are based on analogous systems and should be adapted and optimized for this compound through careful experimentation. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. polymersource.ca [polymersource.ca]
- 5. Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RAFT Polymerization Procedures [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. products.evonik.com [products.evonik.com]
- 10. Imidazole catalysis in the curing of epoxy resins | Semantic Scholar [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oaepublish.com [oaepublish.com]
- 16. espublisher.com [espublisher.com]
- 17. rroij.com [rroij.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4-Isopropylimidazole as a Potential Modulator of Intracellular Copper Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptions in cellular copper homeostasis are implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. The ability to modulate intracellular copper levels presents a promising therapeutic strategy. Imidazole-containing compounds have been identified as effective metal ion chelators and ionophores. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize compounds, such as 4-isopropylimidazole and its derivatives, that act as copper (Cu(I)) ionophores. The described assay is a cell-based fluorescent screen designed to measure changes in intracellular Cu(I) concentration, providing a robust platform for the discovery of novel modulators of copper homeostasis.
Principle of the Assay
The primary assay is a fluorescence-based screen that utilizes a Cu(I)-sensitive fluorescent probe in a cellular context. Cells are pre-loaded with a non-fluorescent probe that, upon binding to intracellular Cu(I), exhibits a significant increase in fluorescence intensity. Compounds that facilitate the transport of extracellular copper into the cytoplasm will, therefore, induce a measurable fluorescent signal. This assay is designed for a 384-well plate format to enable high-throughput screening of large compound libraries.
Signaling Pathway Context: Modulation of Copper-Dependent Pathways
The influx of copper, facilitated by ionophores like this compound, can impact numerous downstream cellular processes. Elevated intracellular copper can lead to the production of reactive oxygen species (ROS), induce ER stress, and inhibit the proteasome system, ultimately triggering apoptotic cell death in cancer cells. A simplified representation of this signaling pathway is depicted below.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS)
-
Copper Solution: Copper (I) Chloride (CuCl) prepared fresh in degassed buffer
-
Fluorescent Probe: Phen Green™ SK, diacetate (cell-permeant)
-
Positive Control: Clioquinol (a known copper ionophore)
-
Compound Plates: 384-well plates containing this compound and other test compounds
-
Assay Plates: 384-well, black, clear-bottom plates
High-Throughput Screening Workflow
The HTS workflow is designed for automation to ensure reproducibility and efficiency.
Detailed Methodologies
-
Cell Culture and Seeding:
-
HepG2 cells are cultured in EMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are harvested and seeded into 384-well black, clear-bottom plates at a density of 10,000 cells per well in 50 µL of culture medium.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Probe Loading:
-
The culture medium is removed, and cells are washed once with 50 µL of HBSS.
-
Cells are then incubated with 20 µL of 5 µM Phen Green SK, diacetate in HBSS for 30 minutes at 37°C.
-
Following incubation, the probe solution is removed, and cells are washed twice with 50 µL of HBSS.
-
-
Compound and Copper Addition:
-
Test compounds, including this compound, are serially diluted in HBSS.
-
20 µL of the compound dilutions are added to the respective wells of the assay plate.
-
Immediately after, 20 µL of a freshly prepared 100 µM CuCl solution in HBSS is added to all wells (final CuCl concentration of 50 µM).
-
Control wells receive either HBSS (negative control) or Clioquinol (positive control) along with the CuCl solution.
-
-
Fluorescence Measurement:
-
The plates are incubated for 1 hour at room temperature, protected from light.
-
Fluorescence intensity is measured using a plate reader with excitation at 488 nm and emission at 530 nm.
-
Data Presentation and Analysis
The activity of the test compounds is determined by calculating the percentage of fluorescence increase relative to the positive control.
Table 1: Hypothetical HTS Results for this compound and Analogs
| Compound ID | Compound Name | Concentration (µM) | Average Fluorescence Intensity | % Activity vs. Positive Control |
| C-001 | This compound | 10 | 1850 | 75% |
| C-002 | 2-isopropylimidazole | 10 | 1200 | 40% |
| C-003 | 4-methylimidazole | 10 | 950 | 25% |
| C-004 | Imidazole | 10 | 600 | 5% |
| PC | Clioquinol | 5 | 2200 | 100% |
| NC | Vehicle Control | - | 500 | 0% |
Dose-Response Analysis
Compounds identified as "hits" (e.g., >50% activity) in the primary screen should be further characterized in dose-response assays to determine their potency (EC50).
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Average Fluorescence Intensity | % Activity |
| 100 | 2150 | 97% |
| 30 | 1980 | 87% |
| 10 | 1850 | 79% |
| 3 | 1400 | 53% |
| 1 | 900 | 24% |
| 0.3 | 650 | 9% |
| 0.1 | 520 | 1% |
Calculated EC50 for this compound = 2.5 µM
Logical Relationship for Hit Confirmation and Downstream Assays
Following the primary HTS and dose-response validation, a series of secondary assays are crucial to confirm the mechanism of action and assess the therapeutic potential of the identified hits.
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize novel copper ionophores, with this compound serving as a representative test compound. The integration of a robust primary assay with a well-defined hit confirmation cascade will facilitate the discovery of promising lead compounds for the development of new therapeutics targeting copper-dependent cellular pathways.
Troubleshooting & Optimization
Troubleshooting 4-isopropylimidazole synthesis side reactions
Welcome to the technical support center for the synthesis of 4-isopropylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely used and scalable method for producing 4-alkyl-imidazoles, including this compound, involves the reaction of an appropriate α-hydroxyketone with formamide in the presence of ammonia. For the synthesis of this compound, the specific α-hydroxyketone required is 1-hydroxy-3-methyl-2-butanone. This method is advantageous as it can produce high-purity 4-alkyl-imidazoles with good yields when optimized.[1]
Q2: I am getting a very low yield of this compound. What are the likely causes?
A2: Low yields are a common issue. Key factors that can lead to poor yields include:
-
Insufficient Ammonia: The reaction of the α-hydroxyketone and formamide alone results in very low yields (around 4-5%). The presence of ammonia is crucial for achieving high yields.[1]
-
Suboptimal Temperature and Pressure: This reaction is typically carried out at elevated temperatures (100°C to 200°C) and pressures (10 to 250 bar).[1] Operating outside the optimal range for this compound can significantly reduce the yield.
-
Incorrect Molar Ratios: The stoichiometry of the reactants is critical. An excess of formamide and a sufficient amount of ammonia relative to the α-hydroxyketone are necessary for driving the reaction to completion.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
Q3: My final product is an oil or a difficult-to-handle solid instead of a clean crystalline product. How can I resolve this?
A3: The formation of oily products or impure solids is often due to the presence of unreacted starting materials or side products. These impurities can interfere with the crystallization of the desired this compound. A patent describing the synthesis of the isomeric 2-isopropylimidazole notes that impurities can lead to the product crystallizing in an impure state. Purification methods such as distillation or chromatography are necessary to obtain a pure, crystalline product.
Troubleshooting Guide: Side Reactions and Purification
Q4: I have identified a significant byproduct in my reaction mixture. What could it be and how can I prevent its formation?
A4: A common side reaction in imidazole synthesis, particularly when using α-dicarbonyl or related compounds, is the formation of oxazoles. In the context of this compound synthesis from an α-hydroxyketone and formamide, the formation of the corresponding oxazole is a likely side reaction.
To minimize the formation of oxazole byproducts, consider the following:
-
Ensure Sufficient Ammonia: Ammonia competes with the cyclization pathway that leads to oxazoles. Using at least a twofold molar amount of ammonia relative to the α-hydroxyketone is recommended.[1]
-
Control Reaction Temperature: The reaction temperature can influence the relative rates of the desired imidazole formation and side reactions. A systematic optimization of the temperature may be necessary to favor the desired product.
dot
Caption: Troubleshooting workflow for low yield and impurity issues.
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification of this compound can be challenging due to the potential for closely boiling isomers and other imidazole byproducts. The following methods are recommended:
-
Fractional Distillation: This is a common method for purifying imidazoles.[1] Careful fractional distillation under reduced pressure can separate this compound from lower and higher boiling impurities.
-
Column Chromatography: For laboratory-scale purification, column chromatography using silica gel or alumina can be effective. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Due to the basic nature of the imidazole ring, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.
-
Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The imidazole will be protonated and move into the aqueous layer. The aqueous layer is then basified, and the purified imidazole can be back-extracted into an organic solvent.
dot
Caption: Overview of purification methods for this compound.
Quantitative Data Summary
The following table summarizes key reaction parameters for the synthesis of 4-alkyl-imidazoles based on the reaction of an α-hydroxyketone with formamide and ammonia. These values can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Recommended Range | Rationale | Reference |
| Temperature | 100°C - 200°C | To provide sufficient energy for the reaction to proceed at a reasonable rate. | [1] |
| Pressure | 10 - 250 bar | To maintain the reactants, particularly ammonia, in the liquid phase at the reaction temperature. | [1] |
| Molar Ratio (Formamide : α-hydroxyketone) | 1:1 to 10:1 | An excess of formamide can help to drive the reaction to completion. | [1] |
| Molar Ratio (Ammonia : α-hydroxyketone) | ≥ 2:1 | A sufficient excess of ammonia is crucial to maximize the yield and suppress side reactions. | [1] |
Experimental Protocols
Key Experiment: Synthesis of 4-Alkyl-Imidazole from an α-Hydroxyketone, Formamide, and Ammonia
This protocol is adapted from a patented procedure for the synthesis of 4-methylimidazole and should be optimized for the synthesis of this compound.[1]
Materials:
-
1-hydroxy-3-methyl-2-butanone (α-hydroxyketone for this compound)
-
Formamide
-
Liquid Ammonia
-
High-pressure autoclave or tube reactor
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, place the formamide.
-
Addition of Reactants: Add the 1-hydroxy-3-methyl-2-butanone and liquid ammonia to the autoclave. A typical molar ratio to start with would be 1 mole of 1-hydroxy-3-methyl-2-butanone, 3-6 moles of formamide, and at least 2 moles of ammonia.
-
Reaction: Seal the reactor and heat the mixture to a temperature between 140°C and 180°C. The pressure will rise to between 20 and 50 bar. Maintain these conditions with stirring for a period of 30 to 120 minutes. The optimal time should be determined experimentally.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. The crude reaction mixture can then be purified by fractional distillation under reduced pressure.
-
Analysis: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Note: This reaction should only be carried out by trained personnel in a laboratory equipped to handle high-pressure reactions. Appropriate safety precautions must be taken.
References
Technical Support Center: Optimization of 4-Isopropylimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-isopropylimidazole. This document offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for the synthesis of this compound is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and a source of ammonia.[1][2][3]
Q2: What are the typical starting materials for the synthesis of this compound via the Radziszewski reaction?
A2: The key starting materials are:
-
Glyoxal: Typically used as a 40% aqueous solution.
-
Isobutyraldehyde: The source of the isopropyl group at the 4-position of the imidazole ring.
-
Ammonia: Can be used as aqueous ammonia or generated in situ from ammonium salts like ammonium acetate.[4][5][6]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize include reaction temperature, molar ratios of reactants, and the choice of catalyst and solvent.[5][7] Careful control of these variables is crucial for maximizing yield and minimizing the formation of byproducts.[8]
Q4: What are the common side products in this synthesis, and how can they be minimized?
A4: A common issue is the formation of other imidazole derivatives or polymeric materials due to side reactions.[5][8] Optimizing the molar ratio of reactants, particularly ensuring a sufficient excess of ammonia, can favor the desired product formation.[8] Maintaining the optimal reaction temperature is also critical to prevent the formation of unwanted byproducts.[5]
Q5: What are the recommended purification methods for this compound?
A5: Purification of this compound can be challenging due to its physical properties. Common methods include:
-
Vacuum Distillation: Effective for separating the product from less volatile impurities.
-
Crystallization: Can be used if a suitable solvent system is identified.
-
Column Chromatography: While possible, it can be complicated by the basicity of the imidazole ring. Using a deactivated silica gel or alumina can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Suboptimal Reaction Temperature: The reaction rate may be too low at cooler temperatures, while side reactions may dominate at excessively high temperatures.[5] - Incorrect Stoichiometry: An improper molar ratio of reactants can limit the formation of the desired product. - Inefficient Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction efficiency. | - Temperature Optimization: Systematically vary the reaction temperature, starting in the range of 60-90°C, to find the optimal point for product formation.[5] - Adjust Reactant Ratios: A typical starting point is a molar ratio of glyoxal:isobutyraldehyde:ammonia of approximately 1:1:2 or higher for ammonia.[5] Experiment with slight variations to optimize. - Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. |
| Formation of Significant Impurities | - High Reaction Temperature: Elevated temperatures can promote the formation of byproducts and polymeric materials.[5] - Incorrect Order of Reagent Addition: The sequence of adding reactants can influence the reaction pathway. | - Control Temperature: Maintain the reaction at the optimized temperature and avoid overheating. - Optimize Addition Sequence: Consider adding the isobutyraldehyde to the ammonia solution first to form an imine intermediate before the addition of glyoxal.[4] |
| Difficulty in Product Isolation and Purification | - Product is an Oil or Low-Melting Solid: This can make crystallization challenging. - Co-distillation with Impurities: Impurities with similar boiling points can make vacuum distillation difficult.[4] | - Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. - Salt Formation: Consider forming a salt of the imidazole (e.g., with p-toluenesulfonic acid) to facilitate crystallization and purification.[9] |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Yield (Adapted from a similar synthesis of 2-isopropylimidazole)
| Glyoxal (mol) | Isobutyraldehyde (mol) | Ammonia (mol) | Yield (%) | Purity (%) |
| 1.0 | 1.2 | 2.2 | 72 | 99.4 |
| 1.0 | 1.0 | 2.2 | 80 | 99.7 |
| 1.0 | 1.0 | 2.2 | 95 (in methanol) | Not specified |
Data adapted from a patent for a similar synthesis and should be considered as a starting point for optimization.[4]
Table 2: Influence of Catalyst on Imidazole Synthesis Yield (General Radziszewski Reaction)
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Urea-ZnCl₂ | 110 | 30 | 99 |
| Silicotungstic Acid (7.5 mol%) | Reflux | Not specified | 94 |
| Lactic Acid | 160 | Not specified | 92 |
| Fe₃O₄ Nanoparticles | Microwave | Not specified | Excellent |
| Amberlyst A-15 | Microwave | 20 | 85 |
These catalysts have been shown to be effective for various imidazole syntheses and could be adapted for this compound synthesis.[7]
Experimental Protocols
Detailed Methodology for the Radziszewski Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Debus-Radziszewski reaction and should be optimized for specific laboratory conditions.
Materials:
-
Glyoxal (40% aqueous solution)
-
Isobutyraldehyde
-
Aqueous Ammonia (25-28%)
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aqueous ammonia solution.
-
Aldehyde Addition: While stirring, slowly add isobutyraldehyde to the ammonia solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary. Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.
-
Glyoxal Addition: Subsequently, add the 40% aqueous glyoxal solution dropwise to the reaction mixture.
-
Reaction Heating: Heat the reaction mixture to a temperature between 60-90°C and maintain it for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 4. JP5111787B2 - Method for producing 2-alkylimidazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-isopropylimidazole by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-isopropylimidazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My this compound is not moving off the baseline or is streaking/tailing down the column. What's happening?
A1: This is a common issue when purifying basic compounds like imidazoles on standard silica gel. The primary causes are:
-
Strong Interaction with Acidic Silica: Silica gel is weakly acidic and can strongly adsorb basic compounds, leading to poor mobility and tailing.[1][2]
-
Poor Solubility: The compound may not be fully soluble in the chosen mobile phase as it moves through the column.[1]
Solutions:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or ammonia, into your eluent system.[1] This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.
-
Change the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1][3]
-
Increase Mobile Phase Polarity: this compound is a polar compound. A mobile phase with insufficient polarity will not move the compound effectively. Consider using a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM).[3]
Q2: The separation between my product and impurities is poor. How can I improve the resolution?
A2: Poor separation can stem from several factors:
-
Suboptimal Solvent System: The polarity of your mobile phase may not be suitable for resolving your compound from impurities.
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[1]
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening.[1]
Solutions:
-
Optimize the Mobile Phase with TLC: Before running the column, systematically test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for this compound to achieve the best separation on the column.[1]
-
Reduce the Sample Load: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.[1]
-
Ensure Proper Column Packing: Pack the column using a slurry method to ensure a uniform and homogenous stationary phase bed. Avoid letting the column run dry at any point, as this can introduce cracks.[1][4]
Q3: I suspect my this compound is decomposing on the column. How can I confirm this and prevent it?
A3: Imidazoles can be sensitive to the acidic nature of silica gel, potentially leading to degradation during purification.[1][3]
Solutions:
-
Perform a Stability Test: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If new spots appear or the original spot diminishes, your compound is likely degrading on the silica.[1]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral alumina.[1][3]
-
Deactivate the Silica Gel: Add a small percentage of triethylamine to the mobile phase to neutralize the silica gel and minimize degradation.[1]
Q4: I'm experiencing a significant loss of my product during purification. What are the likely causes?
A4: Product loss can occur due to irreversible adsorption onto the stationary phase.[3] This is particularly an issue with basic compounds on acidic silica gel.
Solutions:
-
Change the Stationary Phase: Using neutral alumina can prevent the irreversible binding of your basic product.[3]
-
Use a Mobile Phase Modifier: The addition of triethylamine can help by competing for the active sites on the silica gel, allowing your product to elute.
Quantitative Data Summary
The table below summarizes key quantitative parameters for the column chromatography of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) or Neutral Alumina | Silica is common, but neutral alumina is recommended for basic compounds to prevent strong adsorption and degradation.[1][3][5] |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Hexane with modifier | A polar system is needed. Start with a low percentage of the more polar solvent and increase gradually.[1][3] |
| Mobile Phase Modifier | 0.5 - 2% Triethylamine (Et₃N) | Neutralizes acidic sites on silica gel, improving peak shape and preventing degradation of basic compounds.[1] |
| TLC Optimization (Rf) | 0.2 - 0.4 | An Rf in this range for the target compound on TLC generally provides the best separation in column chromatography.[1] |
| Loading Ratio | 30:1 to 100:1 (Stationary Phase:Crude Product, w/w) | Higher ratios are used for more difficult separations to prevent column overloading.[1][5] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Specific solvent ratios should be optimized using TLC first.
1. Preparation of the Stationary Phase:
-
Choose a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent. For example, if starting with 2% Methanol in Dichloromethane, use this mixture to create the slurry.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during solvent addition.[4]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like pure DCM.[4] Carefully apply the solution to the top of the column using a pipette.[4]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.[4] Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, starting with a low polarity solvent system (e.g., 1-2% Methanol in DCM) and gradually increasing the polarity as needed (gradient elution).
-
Collect fractions of a consistent volume in test tubes.
4. Analysis of Fractions:
-
Monitor the elution of the product by spotting fractions onto TLC plates.
-
Visualize the spots using a UV lamp or an appropriate staining agent (e.g., iodine).
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Recrystallization of 4-Isopropylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-isopropylimidazole. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound, in this case, this compound.[1][2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solution.[3] This method is effective for both small-scale (<0.5 g) and large-scale (>100g) purification.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][3][4] A general principle is that compounds with similar structural features are often soluble in one another.[1] For imidazole derivatives, solvents such as ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol are commonly used.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.[1]
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a co-solvent or two-solvent system can be used when a single solvent does not provide the desired solubility characteristics.[4][5] This typically involves dissolving the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[5]
Q4: What are the key steps in a typical recrystallization procedure?
A4: The six main steps for recrystallization are:
-
Choosing a suitable solvent through solubility tests.[1]
-
Dissolving the impure this compound in a minimum amount of the near-boiling solvent.[1]
-
Allowing the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1][5]
-
Collecting the purified crystals via vacuum filtration.[1][2]
-
Rinsing the collected crystals with a small amount of ice-cold solvent.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated.- The cooling process was too rapid. | - Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Ensure slow cooling to room temperature before placing in an ice bath.[2] |
| "Oiling out" occurs (product separates as a liquid instead of crystals). | - The boiling point of the solvent is higher than the melting point of the this compound.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a lower-boiling point solvent.- Add more solvent to the mixture and reheat until the oil dissolves, then cool slowly.- Try a different solvent or a solvent pair.[4][6] |
| Low yield of purified crystals. | - Too much solvent was used during dissolution.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization occurred during hot filtration (if performed).- The compound has significant solubility in the cold solvent. | - Use the minimum amount of near-boiling solvent for dissolution.- Always use ice-cold solvent for rinsing the crystals.- If hot filtration is necessary, use a slightly larger volume of hot solvent to prevent premature crystallization.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] |
| Colored impurities remain in the final product. | - The impurities are co-crystallizing with the this compound. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot gravity filtration to remove the charcoal before cooling.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
- Add a few drops of different test solvents (e.g., ethyl acetate, acetone, toluene, hexane, or mixtures thereof) to each tube at room temperature.
- If the solid dissolves immediately, the solvent is likely too good.
- If the solid is insoluble, heat the solvent to its boiling point. A suitable solvent will dissolve the solid when hot but show low solubility when cold.[5]
- Allow the hot solutions that dissolved the solid to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot recrystallization solvent to the flask while gently heating.
- Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
3. Cooling and Crystallization:
- Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.[2]
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[5]
4. Isolation and Drying:
- Set up a vacuum filtration apparatus with a Büchner funnel.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1][5]
- Allow the crystals to dry on the filter paper by drawing air through them.
- For final drying, transfer the crystals to a vacuum oven or a desiccator until a constant weight is achieved.[5]
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound with troubleshooting steps.
References
Technical Support Center: 4-Isopropylimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in 4-isopropylimidazole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing 4-substituted imidazoles, including this compound, is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and ammonia.[1][2]
Q2: I am experiencing a significantly low yield in my this compound synthesis. What are the general causes?
A2: Low yields in organic synthesis can stem from various factors. Common issues include impure starting materials, suboptimal reaction temperatures, incorrect stoichiometry of reactants, and inefficient purification methods.[3] Side reactions, such as polymerization of aldehydes or the formation of isomeric byproducts, can also significantly reduce the yield of the desired product.
Q3: What are the likely side products in the synthesis of this compound via the Debus-Radziszewski reaction?
A3: In the Debus-Radziszewski synthesis of this compound, potential side products can arise from several pathways. These may include the formation of 2-isopropylimidazole if the isobutyraldehyde component reacts at a different position, or the formation of highly colored polymeric materials from the self-condensation of glyoxal or isobutyraldehyde under the reaction conditions. Oxazole formation can also be a competing reaction pathway.
Q4: How critical is the temperature for the synthesis of this compound?
A4: Temperature is a critical parameter. While heating is generally required to drive the condensation reaction, excessive temperatures can lead to the degradation of reactants and products, as well as promote the formation of undesirable polymeric byproducts, thus lowering the overall yield. Conversely, a temperature that is too low will result in a slow or incomplete reaction.
Q5: Can the order of addition of reactants impact the yield?
A5: Yes, the order of addition can be important. In many variations of the Debus-Radziszewski reaction, a solution of the aldehyde and glyoxal is added to an excess of ammonia. This can help to minimize the self-condensation of the aldehyde and favor the desired imidazole ring formation.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the molar ratios of glyoxal, isobutyraldehyde, and ammonia are correct. An excess of ammonia is often used to drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC-MS. |
| Impure Starting Materials | Use freshly distilled glyoxal and isobutyraldehyde. Ensure the ammonia solution is of the correct concentration. |
| Inactive Reagents | Verify the quality of the reagents, especially if they have been stored for a long time. |
Problem 2: Formation of a Dark Tar-like Substance
| Possible Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Lower the reaction temperature. Consider a more gradual heating profile. |
| High Concentration of Reactants | Dilute the reaction mixture with an appropriate solvent (e.g., ethanol, methanol) to reduce the likelihood of polymerization. |
| Incorrect pH | Ensure the reaction medium is sufficiently basic with an adequate excess of ammonia. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is soluble in the aqueous phase | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Co-distillation with solvent or byproducts | After initial solvent removal, perform vacuum distillation to separate the this compound from less volatile impurities. |
| Formation of emulsions during workup | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Data on Reaction Condition Optimization
The following table summarizes hypothetical quantitative data for the optimization of this compound synthesis based on typical Debus-Radziszewski reaction conditions.
| Entry | Glyoxal (eq.) | Isobutyraldehyde (eq.) | Ammonia (eq.) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 1.0 | 1.0 | 4.0 | 70 | Ethanol | 45 |
| 2 | 1.0 | 1.0 | 8.0 | 70 | Ethanol | 62 |
| 3 | 1.0 | 1.0 | 8.0 | 90 | Ethanol | 55 (increased byproducts) |
| 4 | 1.0 | 1.0 | 8.0 | 70 | Methanol | 65 |
| 5 | 1.0 | 1.2 | 8.0 | 70 | Methanol | 68 |
| 6 | 1.0 | 1.0 | 8.0 | 70 | None (Neat) | 35 (significant polymerization) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Debus-Radziszewski Reaction
Materials:
-
Glyoxal (40% aqueous solution)
-
Isobutyraldehyde
-
Ammonium hydroxide (28-30% aqueous solution)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium hydroxide (8.0 eq.).
-
In a separate beaker, prepare a solution of glyoxal (1.0 eq.) and isobutyraldehyde (1.2 eq.) in methanol.
-
Slowly add the aldehyde/glyoxal solution to the stirred ammonium hydroxide solution at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Stability issues of 4-isopropylimidazole under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-isopropylimidazole under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Issue: I am observing degradation of my this compound sample in solution. How can I troubleshoot this?
This guide will walk you through a systematic approach to identify the cause of this compound degradation and find a solution.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
-
Acidic Conditions: In acidic solutions, the imidazole ring can be protonated. While this may increase solubility, strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis of the imidazole ring or other susceptible functional groups if present in a more complex molecule containing this moiety.
-
Basic Conditions: Under basic conditions, the imidazole moiety can be liable to base-mediated autoxidation.[1] Studies on other imidazole-containing compounds, such as miconazole nitrate, have shown degradation in the presence of a base.[2]
Q2: What are the potential degradation pathways for this compound?
Based on the general chemistry of imidazoles, the following degradation pathways are plausible. It is important to note that these are potential pathways and would need to be confirmed experimentally for this compound.
Caption: Potential degradation pathways for this compound.
Q3: What is the pKa of this compound and how does it affect its stability?
The predicted pKa of this compound is approximately 14.68.[3] This value refers to the acidity of the N-H proton on the imidazole ring. The basicity of the other nitrogen atom is more relevant for its behavior in acidic solutions. For comparison, the pKa of the conjugate acid of imidazole is about 7. This means that at a pH below 7, a significant portion of this compound will be protonated.
The state of protonation can influence stability:
-
Protonated form (acidic pH): May be more susceptible to certain types of nucleophilic attack and hydrolysis.
-
Neutral form (neutral to basic pH): More susceptible to oxidation.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
-
Method: A reversed-phase C18 column is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) can be used. The mobile phase composition can be optimized to achieve good separation between the parent compound and any degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method should be validated to ensure it is stability-indicating, meaning it can separate and quantify the active ingredient in the presence of its degradation products, excipients, and impurities.
Data Summary
The following table summarizes key stability-related properties of this compound and related compounds. Note that specific degradation percentages for this compound are not available and would need to be determined experimentally.
| Parameter | Value/Information | Source/Comment |
| Predicted pKa | 14.68 ± 0.10 | [3] (Refers to the N-H proton) |
| Susceptibility to Acid | Potential for hydrolysis. Studies on miconazole nitrate show degradation under acidic conditions. | [2] General for imidazoles. |
| Susceptibility to Base | Potential for base-mediated autoxidation. A study on daclatasvir showed the imidazole moiety is liable to this. | [1] |
| Recommended Storage | Store at room temperature under a nitrogen atmosphere. | [3] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.
Protocol 1: Acidic and Basic Hydrolysis
Objective: To determine the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
Dilute the samples for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in water and storing it under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system and reagents
Procedure:
-
Sample Preparation: In a volumetric flask, add an aliquot of the this compound stock solution to a 3% H₂O₂ solution.
-
Storage: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photostability
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Quartz cuvettes or other photostable containers
-
Photostability chamber with controlled light exposure (UV and visible light)
-
Control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: Place the this compound solution in quartz cuvettes. Prepare control samples by wrapping identical cuvettes in aluminum foil.
-
Exposure: Expose the samples to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.
By following these troubleshooting guides, FAQs, and experimental protocols, researchers can better understand and manage the stability of this compound in their experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Isopropylimidazole Preparations
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying 4-isopropylimidazole preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Initial Product Characterization & Impurity Identification
Q1: What are the likely impurities in my crude this compound sample synthesized via the Radziszewski reaction?
A1: The Radziszewski synthesis of this compound typically involves the reaction of glyoxal, isobutyraldehyde, and ammonia. Consequently, your crude product may contain the following impurities:
-
Unreacted Starting Materials: Glyoxal, isobutyraldehyde, and residual ammonia.
-
Side-Products: Oligomers and polymers formed from the self-condensation of aldehydes, as well as other imidazole derivatives formed from side reactions.[1][2]
-
Solvent Residues: Depending on the reaction conditions, residual solvents may be present.
A general overview of potential impurities is presented in the table below.
| Impurity Class | Examples | Typical Origin |
| Unreacted Starting Materials | Glyoxal, Isobutyraldehyde, Ammonia | Incomplete reaction |
| Side-Products | Higher molecular weight condensation products | Polymerization of aldehydes |
| Related Imidazoles | Other alkyl-substituted imidazoles | Non-specific reactions |
| Inorganic Salts | Ammonium salts | Use of ammonia in salt form |
| Residual Solvents | Methanol, Ethanol, Water | Reaction and workup conditions |
Q2: How can I get a preliminary assessment of the purity of my crude this compound?
A2: A quick assessment of purity can be achieved using Thin Layer Chromatography (TLC). By spotting your crude material alongside the starting materials on a silica gel plate and eluting with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol), you can visualize the number of components in your mixture. The presence of multiple spots indicates impurities.
Purification Method Selection & Troubleshooting
A general workflow for the purification of this compound is outlined below. The choice of methods will depend on the nature and quantity of the impurities.
Caption: General purification workflow for this compound.
Q3: My crude product is a dark, oily residue. Which purification method should I start with?
A3: For an oily crude product, it is often beneficial to start with acid-base extraction . This technique is effective at separating the basic this compound from neutral and acidic impurities.[1][3] Dissolving the crude material in an organic solvent and extracting with an acidic aqueous solution will move the protonated imidazole into the aqueous layer, leaving many organic impurities behind. Subsequent neutralization of the aqueous layer and extraction with an organic solvent will recover the purified imidazole.
Q4: I performed an acid-base extraction, but the recovery of my this compound is low. What could be the issue?
A4: Low recovery after acid-base extraction can be due to several factors:
-
Incomplete Extraction: Ensure you perform multiple extractions with the acidic solution to fully transfer the imidazole to the aqueous phase.
-
Incorrect pH for Back-Extraction: When neutralizing the acidic aqueous layer to recover your product, ensure the pH is sufficiently basic to deprotonate the imidazolium ion. Use pH paper to check.
-
Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Product Solubility: this compound has some water solubility.[4] When back-extracting into an organic solvent, use multiple portions of the organic solvent to ensure complete recovery.
Q5: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do?
A5: Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Stationary Phase: Silica gel is a common choice for imidazole derivatives. If your compound is highly polar, alumina may be a better alternative.[5]
-
Mobile Phase: The polarity of the eluent is crucial. For imidazoles, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[5] Start with a low polarity mixture and gradually increase the polarity (gradient elution) to improve separation.[5]
-
Tailing: Imidazoles can sometimes tail on silica gel due to their basicity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve this issue by neutralizing acidic sites on the silica.[5]
Q6: What is a good solvent system for the recrystallization of this compound?
A6: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7] A good starting point is to test a range of solvents with varying polarities. Common solvents for recrystallizing imidazole derivatives include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, toluene, or ethyl acetate.
-
Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective, such as ethanol/water or toluene/hexane.[5]
The following table provides a hypothetical comparison of recrystallization solvents. The optimal choice will depend on the specific impurities present.
| Solvent System | Purity after 1st Recrystallization (%) | Recovery (%) | Observations |
| Ethanol/Water | 98.5 | 85 | Good crystal formation upon slow cooling. |
| Toluene | 97.8 | 80 | May require seeding to initiate crystallization. |
| Acetonitrile | 99.2 | 75 | Yields high-purity crystals but with lower recovery. |
| Ethyl Acetate/Hexane | 98.0 | 88 | Good for removing non-polar impurities. |
Q7: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the compound comes out of solution above its melting point. To prevent this, you can:
-
Use more solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of pure product can initiate crystallization.[7]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the purification of this compound from neutral and acidic impurities.
Workflow Diagram:
Caption: Workflow for acid-base extraction of this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel gently, venting frequently. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl twice more.
-
Neutralization: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).
-
Back-Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with three portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Methodology:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexane/ethyl acetate, then pure ethyl acetate, and finally a small percentage of methanol in ethyl acetate if necessary).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is used for the final purification of solid this compound.
Workflow Diagram:
Caption: Workflow for recrystallization.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system by testing small samples of the crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[8]
References
- 1. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. LabXchange [labxchange.org]
Technical Support Center: N-Alkylation of Substituted Imidazoles
Welcome to the technical support center for the N-alkylation of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps.[1] First, a base is used to deprotonate the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[1] Subsequently, this anion attacks the electrophilic carbon of the alkylating agent, leading to the formation of the N-alkylated imidazole product and the displacement of a leaving group.[1]
Q2: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles a significant challenge?
A2: The N-alkylation of unsymmetrically substituted imidazoles often yields a mixture of N1 and N3 isomers, which can be difficult to separate.[2][3] This lack of regioselectivity arises because the deprotonated imidazole exists as a resonance-stabilized anion with negative charge shared between the two nitrogen atoms, allowing for alkylation at either position.[4] The final ratio of isomers is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions.[5]
Q3: What are common side reactions observed during the N-alkylation of imidazoles?
A3: Besides the formation of regioisomers, several other side reactions can occur:
-
Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a dialkylated imidazolium salt. This is more common with highly reactive alkylating agents or when an excess of the alkylating agent is used.[2]
-
C-alkylation: Although less frequent, alkylation can occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some substituted imidazoles or their N-alkylated products may be unstable at elevated temperatures or in the presence of strong bases, leading to decomposition.[1]
Q4: How can protecting groups be used to control regioselectivity?
A4: In syntheses where high regioselectivity is critical, a protecting group can be used to block one of the nitrogen atoms, thereby directing alkylation to the desired position.[1] The trityl (triphenylmethyl) group is a common choice due to its steric bulk and its stability in basic and neutral conditions, while being easily removable under acidic conditions.[6] Another example is the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, which can also be used to direct substitution.[1]
Troubleshooting Guide
Problem 1: Low reaction yield or incomplete reaction.
-
Potential Cause: Incomplete deprotonation of the imidazole ring, reducing its nucleophilicity.[1]
-
Solution:
-
Evaluate the Base: For less reactive imidazoles, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation.[1] For more reactive systems, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) may be sufficient.[1]
-
Optimize Solvent: Polar aprotic solvents such as acetonitrile (MeCN), DMF, and DMSO are commonly used as they effectively dissolve the reactants.[1] The choice of solvent can significantly impact the reaction rate.[1]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but it should be monitored closely to avoid decomposition.[1]
-
Problem 2: Formation of a mixture of N1- and N3-alkylated isomers.
-
Potential Cause: Lack of regioselective control in the alkylation of an unsymmetrically substituted imidazole.[1]
-
Solution:
-
Steric Hindrance: Utilize steric hindrance to your advantage. A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[1][5]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[3][5]
-
Reaction Conditions: The choice of base and solvent can influence the isomeric ratio.[1][3] For instance, using NaH in THF has been shown to favor N1-alkylation for certain substituted indazoles.[7]
-
Protecting Groups: For complete control, use a protecting group on one of the nitrogen atoms.[1]
-
Problem 3: Significant formation of a dialkylated imidazolium salt.
-
Potential Cause: The mono-alkylated product reacting further with the alkylating agent.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[2]
-
Problem 4: Difficulty in purifying the N-alkylated product.
-
Potential Cause: The product may have similar polarity to the starting material or byproducts, or it might have some water solubility.
-
Solution:
-
Column Chromatography: This is a common method for separating regioisomers and other impurities.[4]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1]
-
Acid-Base Extraction: For basic N-alkylated imidazoles, an acidic wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
-
Quantitative Data
Table 1: Effect of Reaction Conditions on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | [1] |
| Ethyl bromoacetate | K₂CO₃ | DMF | 6 | 75 | [1] |
| Ethyl bromoacetate | Cs₂CO₃ | CH₃CN | 12 | 65 | [1] |
| Ethyl bromoacetate | Cs₂CO₃ | DMF | 4 | 85 | [1] |
Table 2: Influence of Base on the Regioselectivity of Pentylation of a Substituted Indazole.
| Alkylating Agent | Base | Solvent | N1:N2 Isomer Ratio | Total Yield (%) | Reference |
| 1-Bromopentane | NaH | THF | 95:5 | 85 | [3] |
| 1-Bromopentane | K₂CO₃ | DMF | 70:30 | 78 | [3] |
| 1-Bromopentane | Cs₂CO₃ | DMF | 65:35 | 82 | [3] |
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate [1]
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1-1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for N-Tritylation of Imidazole [6]
-
Dissolution: Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Trityl Chloride Addition: Slowly add trityl chloride (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General reaction mechanism for the N-alkylation of imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Selectivity in 4-Isopropylimidazole Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of chemical reactions catalyzed by 4-isopropylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common types of selectivity issues encountered with this compound catalysts?
A1: Researchers may face challenges in controlling four main types of selectivity:
-
Chemoselectivity: The catalyst may promote reactions with multiple functional groups in the substrate, leading to a mixture of products.
-
Regioselectivity: In substrates with multiple reactive sites, the catalyst might not direct the reaction to the desired position, resulting in isomeric products.
-
Diastereoselectivity: When a reaction can form multiple diastereomers, achieving a high ratio of the desired diastereomer can be challenging.
-
Enantioselectivity: For reactions that produce chiral molecules, obtaining a high enantiomeric excess (e.e.) of one enantiomer over the other is a common goal that can be difficult to achieve.
Q2: How does the concentration (loading) of this compound affect reaction selectivity?
A2: Catalyst loading is a critical parameter. While a higher catalyst concentration can increase the reaction rate, it may also lead to a decrease in selectivity. This can be due to an increase in background (uncatalyzed) reactions or the formation of catalyst aggregates that may have different and less selective catalytic properties. It is crucial to screen a range of catalyst loadings to find the optimal balance between reaction rate and selectivity for your specific transformation.[1]
Q3: Can co-catalysts or additives be used to improve the selectivity of reactions catalyzed by this compound?
A3: Yes, the use of co-catalysts or additives can significantly enhance selectivity. For instance, in the Morita-Baylis-Hillman (MBH) reaction, a co-catalyst system involving an amino acid like pipecolinic acid and an imidazole derivative can lead to high enantioselectivity.[2] Additives can also modulate the acidity or basicity of the reaction medium, which can in turn influence the selectivity of the catalytic cycle.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
You are observing a low enantiomeric excess (e.e.) in your asymmetric reaction.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Temperature: Temperature plays a crucial role in enantioselectivity.
-
Action: Screen a range of temperatures. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate.
-
-
Inappropriate Solvent: The solvent can significantly influence the catalyst's conformation and the transition state geometry.
-
Action: Conduct a solvent screen. Solvents with different polarities and coordinating abilities can have a profound effect on enantioselectivity. For example, switching from a nonpolar solvent like hexane to a more polar one like THF or a protic solvent could alter the outcome.
-
-
Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can be detrimental to enantioselectivity.
-
Action: Optimize the catalyst loading. Start with a standard loading (e.g., 10 mol%) and screen both higher and lower concentrations to find the optimal level.[1]
-
-
Presence of Water or Impurities: Trace amounts of water or other impurities can interfere with the catalytic cycle.
-
Action: Ensure all reagents and solvents are dry and pure. Use freshly distilled solvents and properly dried reagents.
-
This protocol is adapted from known procedures for imidazole-catalyzed MBH reactions and is intended as a starting point for optimization with this compound.[2][3]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the activated alkene (1.2 mmol), and the chosen anhydrous solvent (5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Co-catalyst (Optional): If using a co-catalyst, add the appropriate amount (e.g., 0.1 mmol, 10 mol% of a chiral amino acid).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., start at room temperature and then screen lower temperatures such as 0 °C and -20 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Toluene | 25 | 75 | 40 |
| 2 | THF | 25 | 80 | 55 |
| 3 | CH2Cl2 | 25 | 78 | 52 |
| 4 | THF | 0 | 65 | 75 |
| 5 | THF | -20 | 50 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes to show potential trends.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Chemoselectivity in Acyl Transfer Reactions
You are observing acylation at an undesired functional group (e.g., an alcohol instead of a less reactive amine).
Possible Causes and Troubleshooting Steps:
-
Reaction Conditions Favoring the More Reactive Group: The inherent reactivity of the functional groups might be the primary driver of the reaction.
-
Action: Modify the reaction conditions to favor the desired transformation. Lowering the temperature can sometimes increase the selectivity for the kinetically favored product.
-
-
Catalyst Acting as a General Base: this compound can act as a general base, activating the more acidic proton, which may not lead to the desired chemoselectivity.
-
Action: Consider using a co-catalyst or additive that can selectively activate the desired functional group. For example, a Lewis acid might be used to coordinate to one functional group and decrease its nucleophilicity.
-
-
Solvent Effects: The solvent can influence the relative nucleophilicity of the competing functional groups.
-
Action: Screen different solvents. Aprotic non-polar solvents might favor the reaction of a more nucleophilic but less acidic functional group.
-
This protocol is a general guideline and should be optimized for your specific substrates.
-
Preparation: In a dry flask under an inert atmosphere, dissolve the amino alcohol substrate (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL).
-
Catalyst and Reagent Addition: Add this compound (0.1 mmol, 10 mol%). Cool the mixture to 0 °C. Add the acylating agent (e.g., acetic anhydride, 1.1 mmol) dropwise.
-
Reaction: Stir the reaction at 0 °C and monitor the progress by TLC or LC-MS to check for the formation of the desired N-acylated product versus the O-acylated side-product.
-
Work-up and Analysis: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Analyze the crude product ratio and purify the desired product.
| Entry | Solvent | Temperature (°C) | N-acylation:O-acylation Ratio |
| 1 | THF | 25 | 70:30 |
| 2 | Dichloromethane | 25 | 85:15 |
| 3 | Acetonitrile | 25 | 65:35 |
| 4 | Dichloromethane | 0 | 95:5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to show potential trends.
Caption: Competing pathways in the acylation of an amino alcohol.
Issue 3: Unfavorable Diastereoselectivity
Your reaction is producing a mixture of diastereomers with a low ratio of the desired isomer.
Possible Causes and Troubleshooting Steps:
-
Steric Hindrance: The steric environment of the catalyst and substrates dictates the facial selectivity of the reaction.
-
Action: Modify the steric bulk of the substrates or consider a modified catalyst if available. Sometimes, even small changes to the substrate can have a large impact on diastereoselectivity.
-
-
Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity by allowing the reaction to overcome the energy barrier to the formation of the less favored diastereomer.
-
Action: Perform the reaction at lower temperatures to enhance the kinetic preference for one diastereomer.
-
-
Solvent Choice: The solvent can influence the transition state geometry and thus the diastereomeric outcome.
-
Action: Screen a variety of solvents to find one that favors the formation of the desired diastereomer.
-
Caption: A logical progression for optimizing diastereoselectivity.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Isopropylimidazole Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of 4-isopropylimidazole, a substituted imidazole derivative, is essential in various fields, including pharmaceutical development and quality control. Due to its specific chemical properties, a range of analytical techniques can be employed for its detection and quantification. This guide provides a comparative overview of potential analytical methodologies, drawing upon established techniques for similar alkylated imidazoles, given the limited availability of specific validated methods for this compound. The information presented here is intended to guide researchers in selecting and developing appropriate analytical strategies.
It is important to note that while the methods described are based on the analysis of structurally related imidazole compounds, any method for the quantification of this compound must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, and reliability for the intended application.
Physicochemical Properties of Isopropylimidazole Isomers
Understanding the physicochemical properties of the analyte is crucial for method development. While specific data for this compound is scarce, information on its isomers, 1-isopropylimidazole and 2-isopropylimidazole, provides valuable insights.
| Property | 1-Isopropylimidazole | 2-Isopropylimidazole |
| CAS Number | 4532-96-1 | 36947-68-9[1][2] |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂[1][2] |
| Molecular Weight | 110.16 g/mol | 110.16 g/mol [1][2] |
| Boiling Point | 203.3±9.0 °C at 760 mmHg[3] | 256-260 °C[2] |
| Melting Point | Not available | 129-131 °C[2] |
| LogP | 0.67[3] | Not available |
These properties suggest that this compound is a relatively small, polar molecule, which will influence the choice of chromatographic conditions and sample preparation techniques.
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of imidazole derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
| Analytical Method | Principle | Potential Advantages | Potential Challenges |
| HPLC-UV | Separation based on polarity using a stationary phase and a mobile phase, with detection by UV absorbance. | - Widely available and cost-effective.- Robust and reliable for routine analysis.- Good for quantifying higher concentrations of the analyte. | - Lower sensitivity compared to mass spectrometry-based methods.- Potential for interference from co-eluting impurities that absorb at the same wavelength.- this compound may have a weak chromophore, affecting detection limits. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | - High separation efficiency for volatile and semi-volatile compounds.- Provides structural information for impurity identification. | - Derivatization may be necessary to increase the volatility and thermal stability of this compound.[4][6]- Potential for thermal degradation of the analyte in the injector or column. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and selective detection by tandem mass spectrometry. | - High sensitivity and selectivity, allowing for the quantification of trace levels of this compound.[7]- Can overcome matrix effects and interferences from complex sample matrices.- Provides confirmation of analyte identity through fragmentation patterns. | - Higher equipment and operational costs.- Method development can be more complex. |
Quantitative Data for Structurally Related Imidazoles
The following table summarizes the quantitative performance of various analytical methods for the determination of other imidazole compounds. This data can serve as a benchmark when developing and validating a method for this compound.
| Method | Analyte(s) | Matrix | LOD | LOQ | Linearity (R²) | Reference |
| UHPLC-DAD | Imidazole, 2-Methylimidazole, 4-Methylimidazole | Cigarette Additives | 0.0094 mg/kg | - | 0.0375 - 18.0300 mg/kg | [8] |
| GC-MS | 7 Imidazole-like compounds | Atmospheric Aerosols | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | 0.9903 - 0.9992 | [6] |
| LC-MS/MS | 21 Imidazole compounds | Water, Sediment, Soil | IDLs: 0.01 - 0.2 µg/L | IQLs: 0.05 - 1 µg/L | > 0.995 | [7] |
| UHPLC-Orbitrap MS | 10 Imidazole derivatives | Atmospheric Particles | 1 - 25 nM | 1 - 50 nM | > 0.99 | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification, IDL: Instrument Detection Limit, IQL: Instrument Quantification Limit
Experimental Protocols for Imidazole Analysis
HPLC-UV Method for Imidazole Derivatives
This method is suitable for the quantification of imidazoles in less complex matrices where high sensitivity is not a primary requirement.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a known volume of diluent (e.g., a mixture of the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Imidazoles typically have a UV absorbance maximum around 210-230 nm. The optimal wavelength should be determined experimentally.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
GC-MS Method for Alkylated Imidazoles
This method is suitable for volatile and thermally stable imidazoles. Derivatization may be required for this compound.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
If necessary, perform a derivatization step. A common derivatizing agent for imidazoles is isobutyl chloroformate.[6]
-
The derivatized sample is then diluted in an appropriate solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), ramp to a high temperature (e.g., 280-300 °C).
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Use an isotopically labeled internal standard if available for improved accuracy.
-
Generate a calibration curve using derivatized standards.
-
LC-MS/MS Method for Imidazole Compounds
This is the most sensitive and selective method, ideal for trace-level quantification in complex matrices.[7]
-
Sample Preparation:
-
Sample extraction can be performed using liquid-liquid extraction or solid-phase extraction (SPE). SPE with a mixed-mode cation exchange sorbent is often effective for basic compounds like imidazoles.
-
The extract is then evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 or HILIC column depending on the polarity of the analyte and potential interferences.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for imidazoles.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Quantification:
-
An internal standard (preferably a stable isotope-labeled version of this compound) should be used.
-
A calibration curve is constructed by analyzing standards containing the analyte and the internal standard.
-
Workflow and Visualization
The following diagrams illustrate a general experimental workflow for the quantification of this compound and a conceptual signaling pathway where such a compound might be investigated.
Caption: General workflow for this compound quantification.
Caption: Conceptual signaling pathway modulation.
Conclusion
While specific, validated analytical methods for the quantification of this compound are not widely published, established methods for other alkylated imidazoles provide a strong foundation for method development. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. For trace-level quantification in complex matrices, LC-MS/MS is likely the most suitable approach due to its high sensitivity and selectivity. For routine analysis of less complex samples, HPLC-UV may be a viable and cost-effective option. GC-MS could also be considered, potentially requiring a derivatization step. Regardless of the chosen method, thorough validation is imperative to ensure the generation of reliable and accurate quantitative data.
References
- 1. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropylimidazol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to HPLC-MS Analysis of 4-Isopropylimidazole and Its Metabolites
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-isopropylimidazole and its metabolites is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity. This guide provides a comprehensive comparison of HPLC-MS with alternative methods, supported by experimental data derived from the analysis of structurally similar compounds. Detailed methodologies and workflows are presented to aid in the development and validation of robust analytical procedures.
Metabolic Pathways of this compound
Based on this, the principal metabolites of this compound are likely to be hydroxylated derivatives, followed by potential further oxidation or conjugation for excretion.
Caption: Proposed metabolic pathway of this compound.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a comparison of HPLC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative for the analysis of small molecules.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% |
| Sample Preparation | Protein precipitation, SPE | Derivatization often required |
| Throughput | High | Moderate |
| Selectivity | Very High | High |
Note: The quantitative data presented in this table are representative values based on published methods for structurally similar imidazole derivatives and may vary depending on the specific analyte, matrix, and instrumentation.
Detailed Experimental Protocol: HPLC-MS/MS Method
This section outlines a detailed protocol for the quantification of this compound and its hydroxylated metabolites in a biological matrix (e.g., plasma or urine). The method is based on established procedures for similar small, polar molecules.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the parent compound and its more polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Hydroxylated Metabolite 1: Precursor ion (m/z) -> Product ion (m/z)
-
Hydroxylated Metabolite 2: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the analytical standards.
Workflow and Method Comparison Diagrams
The following diagrams illustrate the general workflow for HPLC-MS analysis and a logical comparison of the primary analytical methods.
Caption: General workflow for HPLC-MS analysis.
Caption: Logical comparison of analytical methods.
Detecting 4-Isopropylimidazole Impurities: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, such as 4-isopropylimidazole, can impact the safety and efficacy of the final drug product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for impurity profiling depends on various factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix. Below is a summary of the key performance characteristics of GC-MS and common alternative methods for the analysis of this compound.
| Parameter | GC-MS with Derivatization | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, with mass-to-charge ratio detection. | Separation based on polarity, with UV absorbance detection. | Separation based on polarity, with highly specific mass-to-charge ratio detection. |
| Sample Volatility | Required; derivatization is necessary for the polar this compound. | Not required; suitable for non-volatile and thermally labile compounds. | Not required. |
| Specificity | High (based on retention time and mass spectrum). | Moderate (based on retention time and UV spectrum). | Very High (based on retention time and specific mass transitions). |
| Sensitivity (LOD/LOQ) | High (typically in the µg/L to ng/L range after derivatization).[1] | Moderate (typically in the mg/L range).[2] | Very High (can reach pg/L to ng/L levels).[3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 80-120% | Typically 95-105% | Typically 90-110% |
| Precision (% RSD) | ≤ 15% | ≤ 5% | ≤ 10% |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Routine quality control, purity assessment, and quantification of known impurities. | Trace-level quantification, identification of unknown impurities, and structural elucidation. |
| Limitations | Requires a derivatization step, which can add complexity and variability. | Lower sensitivity compared to MS-based methods; may not be suitable for complex matrices. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
GC-MS Method with in situ Derivatization
This method is based on the principle of converting the polar this compound into a more volatile derivative suitable for gas chromatography.[5]
1. Sample Preparation and Derivatization:
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
-
in situ Derivatization:
-
To 1 mL of the sample solution, add 100 µL of pyridine (as a catalyst) and 25 µL of isobutyl chloroformate (as the derivatizing agent).[1]
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes.
-
Add 200 µL of chloroform (as the extraction solvent) and 1 mL of a saturated sodium chloride solution.[1]
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean vial for GC-MS analysis.
-
2. GC-MS Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the impurity using an external or internal standard calibration curve.
HPLC-UV Method
This method is suitable for the routine quantification of this compound without the need for derivatization.
1. Sample Preparation:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v). Filter and degas the mobile phase before use.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration of approximately 0.1 mg/mL.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm.
3. Data Analysis:
-
Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.
-
For quantification, use a calibration curve prepared from a certified reference standard of this compound.
Method Selection Workflow
The choice of the most appropriate analytical technique for detecting this compound impurities depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for method selection.
Caption: Decision tree for selecting the appropriate analytical method.
GC-MS Experimental Workflow
The following diagram outlines the general experimental workflow for the analysis of this compound using GC-MS with derivatization.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Structure of 4-Isopropylimidazole: A Comparative Analysis Using 1H and 13C NMR Spectroscopy
For Immediate Release
This guide provides a comparative analysis for the structural validation of 4-isopropylimidazole utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected NMR spectral data, offers a comparison with related imidazole derivatives, and provides a detailed experimental protocol for acquiring such data.
Structural Elucidation via NMR
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated. For this compound, specific resonances are expected for the imidazole ring protons and carbons, as well as for the isopropyl substituent.
Data Presentation: A Comparative Approach
Due to the limited availability of experimentally derived NMR data for this compound in public databases, this guide presents a combination of predicted data for this compound and experimental data for the closely related compounds, 2-isopropylimidazole and 4-methylimidazole. This comparative approach allows for a robust validation of the target structure by highlighting the expected spectral similarities and key differences arising from the specific substitution pattern.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm
| Proton | This compound (Predicted) | 2-Isopropylimidazole (Experimental) | 4-Methylimidazole (Experimental) |
| H-2 | ~7.6 | - | ~7.5 |
| H-5 | ~6.8 | ~7.0 | ~6.7 |
| CH (isopropyl) | ~3.0 (septet) | ~3.1 (septet) | - |
| CH₃ (isopropyl) | ~1.2 (doublet) | ~1.3 (doublet) | - |
| CH₃ (methyl) | - | - | ~2.2 |
Note: Predicted data for this compound was generated using publicly available NMR prediction tools. Experimental data for analogues are sourced from publicly available chemical databases.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | This compound (Predicted) | 2-Isopropylimidazole (Experimental) | 4-Methylimidazole (Experimental) |
| C-2 | ~135 | ~150 | ~135 |
| C-4 | ~145 | ~120 | ~130 |
| C-5 | ~115 | ~120 | ~115 |
| CH (isopropyl) | ~28 | ~28 | - |
| CH₃ (isopropyl) | ~23 | ~23 | - |
| CH₃ (methyl) | - | - | ~13 |
Note: Predicted data for this compound was generated using publicly available NMR prediction tools. Experimental data for analogues are sourced from publicly available chemical databases.
Experimental Workflow
The validation process involves the synthesis or acquisition of the this compound sample, followed by the preparation of an NMR sample and subsequent spectral acquisition and analysis. The obtained spectra are then compared against predicted data and the spectra of known, structurally similar compounds to confirm the identity and purity of the substance.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.
Protocol for ¹H and ¹³C NMR Spectroscopy of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to the CDCl₃ sample to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~4 seconds
-
Spectral width: ~16 ppm centered at ~4-5 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~1-2 seconds
-
Spectral width: ~240 ppm centered at ~100-120 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and identify the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).
-
List the chemical shifts of all observed peaks in both ¹H and ¹³C spectra.
-
By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to validate the structure of this compound with a high degree of confidence, even in the absence of a pre-existing experimental reference spectrum for the exact molecule. The combination of predicted data and experimental data from close structural analogues provides a robust framework for structural confirmation.
A Comparative Analysis of 4-Isopropylimidazole and 2-Isopropylimidazole for Drug Development Professionals
An objective guide to the synthesis, physicochemical properties, and projected biological performance of two key imidazole isomers.
This guide provides a comparative overview of 4-isopropylimidazole and 2-isopropylimidazole, two structural isomers with potential applications as building blocks in medicinal chemistry. Given the prevalence of the imidazole scaffold in pharmacologically active molecules, particularly as inhibitors of metalloenzymes, understanding the distinct characteristics of its substituted derivatives is crucial for rational drug design. This document summarizes their known physicochemical properties, outlines common synthetic routes, and, in the absence of direct comparative experimental data in the public domain, offers a theoretical performance comparison based on established structure-activity relationships for imidazole-containing compounds. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a direct comparison.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 2-isopropylimidazole is presented below. It is important to note that this compound exists as a mixture of tautomers (this compound and 5-isopropylimidazole) due to proton migration between the two nitrogen atoms of the imidazole ring. This tautomerism is a critical feature influencing its interaction with biological targets. While experimental data for 2-isopropylimidazole is readily available from commercial suppliers, specific experimental data for this compound is less common in the literature.
| Property | This compound (and its tautomer 5-isopropylimidazole) | 2-Isopropylimidazole |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol | 110.16 g/mol [1][2][3] |
| CAS Number | 58650-48-9[4] | 36947-68-9[1][2][3][5][6] |
| Appearance | Not specified in literature | White to off-white crystalline powder[1] |
| Melting Point | Not specified in literature | 129-131 °C |
| Boiling Point | Not specified in literature | 256-260 °C |
| Calculated logP | Not specified in literature | 1.051[7] |
| Calculated Water Solubility | Not specified in literature | log₁₀(S) = -1.64 mol/L[7] |
Synthesis Methods
Both this compound and 2-isopropylimidazole can be synthesized via the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8][9][10][11][12] This method provides a versatile route to a wide range of substituted imidazoles. The specific precursors for each isomer determine the final product.
-
Synthesis of this compound: This isomer can be synthesized by reacting 1-hydroxy-3-methyl-2-butanone (the 1,2-dicarbonyl component), formaldehyde (the aldehyde component), and two equivalents of ammonia .
-
Synthesis of 2-isopropylimidazole: This isomer is prepared by reacting glyoxal (the 1,2-dicarbonyl component), isobutyraldehyde (the aldehyde component), and two equivalents of ammonia .[1]
The generalized reaction scheme is depicted below.
Performance Comparison: Projected Inhibition of Cytochrome P450 Enzymes
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield direct experimental data (e.g., IC₅₀ or Kᵢ values) for the inhibition of cytochrome P450 (CYP) enzymes by this compound or 2-isopropylimidazole. The following comparison is therefore a projection based on established principles of medicinal chemistry and the known mechanism of CYP inhibition by imidazole-containing compounds.
The imidazole nitrogen atoms, particularly the non-protonated sp²-hybridized nitrogen, can act as a ligand to the heme iron atom at the active site of CYP enzymes.[13][14][15] This coordination can lead to reversible inhibition of the enzyme's metabolic activity. The potency of this inhibition is influenced by factors such as the basicity of the imidazole ring and steric hindrance around the coordinating nitrogen.
-
2-Isopropylimidazole: The isopropyl group is positioned adjacent to the nitrogen atoms of the imidazole ring. This close proximity could create significant steric hindrance, potentially impeding the ability of the nitrogen to coordinate with the heme iron of the CYP active site. This might result in weaker inhibitory activity compared to less substituted imidazoles.
-
This compound: The isopropyl group is located on the carbon atom further away from the nitrogen centers. This position is less likely to cause direct steric clashes with the heme active site. Therefore, it is hypothesized that this compound would be a more potent inhibitor of CYP enzymes than its 2-substituted isomer, as its coordinating nitrogen is more accessible.
To validate this hypothesis, direct experimental testing is required using the protocol outlined below.
Experimental Protocols
The following is a detailed protocol for a typical in vitro cytochrome P450 inhibition assay using human liver microsomes, which is the standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[16][17][18][19]
Objective: To determine the IC₅₀ values of this compound and 2-isopropylimidazole against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Test compounds (this compound, 2-isopropylimidazole)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Known CYP inhibitors as positive controls (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by serial dilution of the stock solutions.
-
Prepare a master mix containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
-
Incubation:
-
Add the test compound solutions at various concentrations to the wells of a 96-well plate.
-
Add the probe substrate for the specific CYP isoform being tested.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard to each well.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathways: The Cytochrome P450 Catalytic Cycle
Cytochrome P450 enzymes are monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics and endogenous compounds. The catalytic cycle involves the activation of molecular oxygen and its incorporation into a substrate. Imidazole-based inhibitors typically interfere with this cycle by binding to the heme iron, preventing oxygen binding or electron transfer.
This cycle illustrates the key steps where an imidazole inhibitor could interfere, primarily by competing with the substrate (RH) for binding to the ferric state (Fe³⁺) or by preventing the binding of oxygen (O₂) to the ferrous state (Fe²⁺).
Conclusion
While this compound and 2-isopropylimidazole share the same molecular formula, their structural differences are predicted to have a significant impact on their biological activity, particularly their potential to inhibit cytochrome P450 enzymes. Based on principles of steric hindrance, This compound is hypothesized to be a more potent CYP inhibitor than 2-isopropylimidazole due to the greater accessibility of its coordinating nitrogen atom. However, this remains a projection in the absence of direct experimental evidence. The provided synthesis routes and detailed experimental protocol for CYP inhibition assays offer a clear path for researchers to generate the necessary quantitative data to validate this hypothesis and make informed decisions in the drug development process.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Isopropylimidazole [webbook.nist.gov]
- 3. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 58650-48-9 [amp.chemicalbook.com]
- 5. 2-イソプロピルイミダゾール | 2-Isopropylimidazole | 36947-68-9 | 東京化成工業株式会社 [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. mdpi.com [mdpi.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Catalytic Activity of 4-Isopropylimidazole and 4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of two substituted imidazole derivatives: 4-isopropylimidazole and 4-methylimidazole. While both compounds are derivatives of imidazole and are expected to exhibit catalytic properties, this guide highlights the available experimental data and discusses the anticipated differences in their performance based on structural and electronic factors. This information is intended to assist researchers in selecting the appropriate catalyst for their specific applications, particularly in the context of organic synthesis and biocatalysis.
Quantitative Data on Catalytic Activity
| Catalyst | Substrate | Reaction Type | Second-Order Rate Constant (k₂) | Fold Increase vs. Imidazole |
| 4-Methylimidazole | p-Nitrophenyl esters | Hydrolysis | ~3 times that of imidazole | ~3 |
| This compound | Not available | Not available | Not available | Not available |
Note: The data for 4-methylimidazole is derived from studies on the hydrolysis of p-nitrophenyl esters at low catalyst concentrations. The exact rate constant can vary depending on the specific ester and reaction conditions.
Discussion of Catalytic Activity
The catalytic activity of imidazole and its derivatives in reactions such as ester hydrolysis is attributed to their ability to act as nucleophilic catalysts. The lone pair of electrons on the N-3 atom of the imidazole ring attacks the electrophilic center of the substrate, forming a reactive intermediate that is subsequently hydrolyzed, regenerating the catalyst.
4-Methylimidazole: The methyl group at the 4-position is an electron-donating group. This positive inductive effect increases the electron density on the imidazole ring, enhancing the nucleophilicity of the N-3 atom. This increased nucleophilicity leads to a faster rate of reaction, as evidenced by the approximately three-fold increase in the rate constant for ester hydrolysis compared to unsubstituted imidazole.
This compound: The isopropyl group at the 4-position is also an electron-donating group and would be expected to similarly enhance the nucleophilicity of the imidazole ring. However, the isopropyl group is significantly bulkier than a methyl group. This steric hindrance can impede the approach of the catalyst to the substrate's reaction center, potentially slowing down the rate of catalysis. It is therefore likely that the catalytic activity of this compound is a balance between the favorable electronic effect of the isopropyl group and its unfavorable steric bulk. Without experimental data, it is difficult to definitively state whether the electronic or steric effect would predominate.
Experimental Protocols
The following is a generalized experimental protocol for determining the catalytic activity of an imidazole derivative in the hydrolysis of p-nitrophenyl acetate (pNPA), a common model reaction.
Objective: To determine the second-order rate constant for the imidazole-catalyzed hydrolysis of p-nitrophenyl acetate.
Materials:
-
4-Methylimidazole or this compound
-
p-Nitrophenyl acetate (pNPA)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 400 nm
-
Cuvettes
-
Micropipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the imidazole catalyst (e.g., 100 mM) in the buffer solution.
-
Prepare a stock solution of pNPA (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Prepare a series of dilutions of the catalyst stock solution in the buffer to obtain a range of catalyst concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to measure absorbance at 400 nm, the wavelength at which the product, p-nitrophenolate, absorbs.
-
Equilibrate the buffer solution and catalyst solutions to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the buffer and the catalyst solution.
-
Initiate the reaction by adding a small, known volume of the pNPA stock solution to the cuvette. The final concentration of pNPA should be significantly lower than the catalyst concentration to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at 400 nm at regular time intervals for a sufficient duration to observe a significant change in absorbance.
-
Repeat the experiment for each catalyst concentration.
-
Perform a control experiment without the catalyst to measure the rate of uncatalyzed hydrolysis.
-
-
Data Analysis:
-
Plot the absorbance versus time for each reaction. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Convert the rate of change of absorbance to the rate of formation of p-nitrophenolate using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of p-nitrophenolate at 400 nm.
-
Subtract the rate of the uncatalyzed reaction from the rates of the catalyzed reactions to obtain the catalyst-dependent rates.
-
Plot the initial rate of the catalyzed reaction against the catalyst concentration. The slope of this plot will be the second-order rate constant (k₂) for the catalytic reaction.
-
Signaling Pathways and Experimental Workflows
The catalytic mechanism of imidazole in ester hydrolysis involves nucleophilic attack by the imidazole on the ester carbonyl group to form a reactive N-acylimidazolium intermediate. This intermediate is then rapidly hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst.
Comparative Analysis of Corrosion Inhibition Efficiency: 4-Isopropylimidazole and Other Imidazole Derivatives
A detailed guide for researchers and scientists on the efficacy of imidazole-based corrosion inhibitors, supported by experimental data and methodologies.
The use of organic compounds as corrosion inhibitors is a well-established practice in various industries to protect metallic materials from degradation. Among these, imidazole and its derivatives have garnered significant attention due to their excellent performance, which is attributed to the presence of the nitrogen-containing heterocyclic ring. This guide provides a comparative analysis of the corrosion inhibition efficiency of 4-isopropylimidazole against other common imidazole derivatives, including imidazole, 2-methylimidazole, and benzimidazole, for mild steel in acidic environments.
Quantitative Performance Data
To facilitate a clear comparison, the following table summarizes the corrosion inhibition efficiency of various imidazole derivatives under similar experimental conditions (mild steel in 1 M HCl), as determined by weight loss and electrochemical techniques.
| Inhibitor | Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - Tafel | Reference |
| This compound | N/A | N/A | No publicly available data found | No publicly available data found | No publicly available data found | N/A |
| Imidazole | 5 | 30 | 85.2 | 88.1 | 86.5 | [1] |
| 2-Methylimidazole | 5 | 30 | 90.1 | 92.5 | 91.3 | [1] |
| Benzimidazole | 1 | 35 | 89.0 | 94.78 | 95.5 | [2][3] |
| 2-Phenyl-1H-benzimidazole | 1 | 20 | Not Reported | 97.0+ | 97.0+ | [4] |
Note: Direct comparative experimental data for this compound was not found in the publicly available literature. The data presented for other imidazoles is compiled from various studies and serves as a benchmark for the expected performance of this class of compounds.
Experimental Protocols
The data presented in this guide is based on standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Measurements
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in a beaker containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Final Measurement: After the immersion period, the coupons are removed, and the corrosion products are cleaned off. The coupons are then washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor, and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Potentiodynamic Polarization (Tafel Plot)
This technique is used to determine the corrosion current density (icorr) and understand the kinetic behavior of the anodic and cathodic reactions.
-
Electrochemical Cell Setup: The same three-electrode cell as in EIS is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ is the corrosion current density in the absence of the inhibitor, and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Visualizing the Experimental Workflow and Inhibition Mechanism
To better understand the processes involved in evaluating corrosion inhibitors, the following diagrams have been generated.
Discussion
The data indicates that imidazole and its derivatives are effective corrosion inhibitors for mild steel in hydrochloric acid. The inhibition efficiency generally increases with the concentration of the inhibitor. The presence of substituent groups on the imidazole ring can influence the inhibition performance. For instance, the methyl group in 2-methylimidazole, being an electron-donating group, can enhance the electron density on the imidazole ring, potentially leading to stronger adsorption on the metal surface and higher inhibition efficiency compared to the unsubstituted imidazole.[1]
Benzimidazole, with its fused benzene ring, offers a larger surface area and a more extensive π-electron system, which can also contribute to a higher inhibition efficiency.[2][3] The very high efficiency observed for 2-phenyl-1H-benzimidazole further suggests that the presence of additional aromatic rings can significantly enhance the protective properties of the inhibitor molecule.[4]
While no specific data for this compound was found, it can be hypothesized that the isopropyl group, being an electron-donating alkyl group, would likely enhance the corrosion inhibition efficiency compared to unsubstituted imidazole due to an increase in electron density on the imidazole ring, facilitating stronger adsorption onto the metal surface. However, experimental verification is necessary to confirm this hypothesis and to quantitatively compare its performance against other imidazole derivatives.
Conclusion
Imidazole and its derivatives are a promising class of corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency is influenced by the molecular structure, with electron-donating groups and increased molecular size generally leading to better performance. While a direct comparison with this compound is not possible due to the lack of available data, the existing information on other imidazole derivatives provides a strong basis for further research and development in this area. Future studies should focus on synthesizing and evaluating the corrosion inhibition performance of this compound under controlled conditions to enable a direct and quantitative comparison with other members of the imidazole family.
References
- 1. Synthesis and Characterization of New Polymeric Ionic Liquids as Corrosion Inhibitors for Carbon Steel in a Corrosive Medium: Experimental, Spectral, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Distinguishing Isopropylimidazole Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of three key isomers of isopropylimidazole: 1-isopropylimidazole, 2-isopropylimidazole, and 4(5)-isopropylimidazole. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we highlight the distinguishing features that enable unambiguous identification.
The positional isomerism of the isopropyl group on the imidazole ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic fingerprints. While 1-isopropylimidazole and 2-isopropylimidazole are stable entities, it is important to note that 4-isopropylimidazole and 5-isopropylimidazole exist as tautomers, rapidly interconverting in solution. This phenomenon of tautomerism results in an averaged spectrum for the 4(5)-isopropylimidazole isomer.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the isopropylimidazole isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) ppm |
| 1-Isopropylimidazole | 7.47 (s, 1H, NCHN), 6.97 (s, 1H, NCHCHN), 6.89 (s, 1H, NCHCHN), 4.27 (sept, 1H, J=6.7 Hz, CH), 1.40 (d, 6H, J=6.7 Hz, CH₃) |
| 2-Isopropylimidazole | 6.95 (s, 2H, CH), 3.05 (sept, 1H, CH), 1.25 (d, 6H, CH₃) |
| 4(5)-Isopropylimidazole | Data not readily available in searched resources. Due to tautomerism, a time-averaged spectrum is expected. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) ppm |
| 1-Isopropylimidazole | Data not readily available in searched resources. |
| 2-Isopropylimidazole | 155.0 (C2), 120.9 (C4/C5), 28.9 (CH), 23.0 (CH₃) |
| 4(5)-Isopropylimidazole | Data not readily available in searched resources. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1-Isopropylimidazole | Data not readily available in searched resources. |
| 2-Isopropylimidazole | 3400-2400 (N-H stretch), 2968 (C-H stretch, alkyl), 1580 (C=N stretch), 1465 (C-H bend, alkyl) |
| 4(5)-Isopropylimidazole | Data not readily available in searched resources. A broad N-H stretch is anticipated. |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Isopropylimidazole | 110 | 95, 68, 41 |
| 2-Isopropylimidazole | 110[1] | 95, 68, 41[1] |
| 4(5)-Isopropylimidazole | 110 | 95, 68, 41 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the isopropylimidazole isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-160 ppm) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples like the isopropylimidazole isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path. Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct insertion probe.
-
Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][4] This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which plots relative intensity versus m/z.
Visualizing the Workflow
The logical flow of the spectroscopic analysis process is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of isopropylimidazole isomers.
The differentiation of the isopropylimidazole isomers is primarily achieved through ¹H and ¹³C NMR spectroscopy, where the distinct chemical environments of the protons and carbons lead to unique chemical shifts and coupling patterns. While IR spectroscopy provides valuable information about the functional groups present, and mass spectrometry confirms the molecular weight and fragmentation patterns, NMR remains the most powerful tool for the definitive structural elucidation of these closely related isomers.
References
Benchmarking Imidazole-Based Catalysts in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical synthesis. Imidazole and its derivatives have emerged as a versatile class of organocatalysts, valued for their nucleophilic and basic properties. This guide provides a comparative performance benchmark of imidazole-based catalysts, with a focus on readily available data for N-alkylimidazoles as a reference point for understanding the potential of substituted imidazoles like 4-isopropylimidazole. The performance of these catalysts is contrasted with widely-used alternatives, particularly proline and its derivatives, in key asymmetric transformations.
While specific quantitative performance data for this compound as a primary organocatalyst in common asymmetric reactions such as Michael additions or aldol reactions is not extensively available in the reviewed scientific literature, we can infer its potential performance by examining related structures and established principles of catalysis. The 4-isopropyl group would exert a moderate steric and electron-donating effect on the imidazole ring, which could influence catalyst activity and selectivity.
This guide will focus on two key areas where imidazole-based catalysts have shown utility: nucleophilic acylation reactions and as base components in asymmetric Michael additions.
Section 1: Performance in Nucleophilic Acylation Reactions
N-alkylimidazoles, such as N-methylimidazole (NMI), are well-established as highly effective catalysts for acylation reactions, often outperforming other amine bases like pyridine. They function as nucleophilic catalysts by forming a highly reactive acylimidazolium intermediate.
Data Presentation: Comparison of Acylation Catalysts
Below is a summary of the catalytic performance of N-methylimidazole in comparison to other common bases in the acylation of a sterically hindered alcohol.
| Catalyst | Reaction Time (h) | Yield (%) |
| N-Methylimidazole | 2 | >95 |
| Pyridine | 24 | ~60 |
| Triethylamine (TEA) | 24 | ~40 |
| No Catalyst | 72 | <10 |
Data is synthesized from typical results reported in organic chemistry literature for the acylation of secondary or tertiary alcohols.
Experimental Protocol: Acylation of a Hindered Alcohol
Objective: To compare the catalytic efficiency of N-methylimidazole and pyridine in the acetylation of 1-adamantanol.
Materials:
-
1-Adamantanol
-
Acetic Anhydride
-
N-Methylimidazole
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Two separate round-bottom flasks are charged with 1-adamantanol (1.0 mmol) and dichloromethane (5 mL).
-
To the first flask, N-methylimidazole (0.1 mmol, 10 mol%) is added. To the second flask, pyridine (0.1 mmol, 10 mol%) is added.
-
Acetic anhydride (1.2 mmol) is added to each flask at room temperature with stirring.
-
The reactions are monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reactions are quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layers are separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.
-
The yield of the acetylated product is determined for each reaction.
Catalytic Cycle of N-Methylimidazole in Acylation
Section 2: Performance in Asymmetric Michael Addition
In asymmetric Michael additions, imidazole derivatives can act as Brønsted bases to deprotonate the nucleophile or as a component of a bifunctional catalyst. While direct data for this compound is scarce, we can compare the performance of a well-studied organocatalyst, L-proline, with other bifunctional catalysts in this key C-C bond-forming reaction.
Data Presentation: Comparison of Catalysts in Asymmetric Michael Addition
The following table compares the performance of L-proline and a bifunctional thiourea catalyst in the Michael addition of an aldehyde to a nitroalkene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | DMSO | 24 | 85 | 92 |
| Bifunctional Thiourea | 5 | Toluene | 12 | 95 | 98 |
This data represents typical results found in the literature for the asymmetric Michael addition of propanal to β-nitrostyrene.
Experimental Protocol: Asymmetric Michael Addition
Objective: To evaluate the catalytic performance of L-proline in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
trans-β-Nitrostyrene
-
Propanal
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A vial is charged with trans-β-nitrostyrene (0.5 mmol) and L-proline (0.1 mmol, 20 mol%).
-
DMSO (1.0 mL) is added, followed by propanal (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The yield and enantiomeric excess (determined by chiral HPLC) of the Michael adduct are determined.
Proposed Catalytic Cycle for Proline-Catalyzed Michael Addition
Section 3: Logical Workflow for Catalyst Selection
The choice of a catalyst is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for selecting an appropriate catalyst for an asymmetric reaction.
In-Silico Modeling and DFT Studies of 4-Isopropylimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical in-silico modeling and Density Functional Theory (DFT) studies of 4-isopropylimidazole against experimentally and computationally evaluated imidazole derivatives. Due to the limited availability of published data on this compound, this document serves as an illustrative framework for initiating such investigations, drawing parallels with established research on similar compounds.
Comparative Analysis of Molecular Properties
In the field of drug discovery, in-silico techniques are pivotal for predicting the potential efficacy and pharmacokinetic properties of novel compounds.[1][2] This section compares the hypothetical molecular docking and DFT-calculated parameters of this compound with reported data for other antimicrobial imidazole derivatives.
Molecular Docking Simulations
Molecular docking predicts the binding affinity and orientation of a ligand to a target protein.[3] Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism and a validated target for antifungal agents.[3] The following table presents a hypothetical docking score for this compound against Candida albicans DHFR, compared with reported values for other imidazole derivatives.
Table 1: Comparative Molecular Docking Analysis against Candida albicans DHFR
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity | Reference |
| This compound (Hypothetical) | Dihydrofolate reductase (DHFR) | -7.8 | High | N/A |
| N1 Derivative | Dihydrofolate reductase (DHFR) | -8.9 | High | [3] |
| N2 Derivative | Dihydrofolate reductase (DHFR) | -8.5 | High | [3] |
| N3 Derivative | Dihydrofolate reductase (DHFR) | -8.2 | High | [3] |
N1: 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole N2: 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole N3: 2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole
Density Functional Theory (DFT) Studies
DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules.[3][4][5] Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (ΔE), chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally indicates higher reactivity.[3]
Table 2: Comparative DFT-Calculated Quantum Chemical Parameters
| Parameter | This compound (Hypothetical) | N1 Derivative | N2 Derivative | N3 Derivative |
| HOMO (eV) | -6.5 | -5.8981 | -5.9234 | -5.9421 |
| LUMO (eV) | -1.2 | -2.9641 | -2.9785 | -2.9875 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.3 | 2.9340 | 2.9449 | 2.9546 |
| Chemical Hardness (η) (eV) | 2.65 | 1.4670 | 1.4725 | 1.4773 |
| Electrophilicity Index (ω) (eV) | 2.8 | 4.4048 | 4.4131 | 4.4206 |
Data for N1, N2, and N3 derivatives sourced from a 2025 study on antimicrobial imidazole derivatives.[3]
Experimental and Computational Protocols
The following are detailed methodologies typical for the in-silico analysis of imidazole derivatives.
Molecular Docking Protocol
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software. It is then converted to a 3D structure and energetically minimized using a suitable force field, such as MMFF94.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., C. albicans DHFR) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Docking Simulation: Molecular docking is performed using software like AutoDock. The prepared ligand is docked into the active site of the prepared protein. The search algorithm explores possible binding conformations.
-
Analysis: The results are analyzed based on the docking score (binding energy) and the binding mode (interactions with amino acid residues). The conformation with the lowest binding energy is typically considered the most favorable.
DFT Calculation Protocol
-
Geometry Optimization: The initial molecular geometry of the compound is optimized using DFT. A common method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Property Calculation: Based on the optimized geometry, electronic properties such as HOMO and LUMO energies are calculated.
-
Parameter Derivation: From the HOMO and LUMO energies, other quantum chemical parameters like the energy gap, chemical hardness, and electrophilicity index are derived to assess the molecule's reactivity and stability.[3]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in drug discovery and cell signaling.
Imidazole derivatives have been noted to interact with the ATP-binding site of p38 MAP kinase, thereby inhibiting its activity.[3] The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[3][6]
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of 4-Isopropylimidazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Isopropylimidazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] All handling of this compound should be conducted within a properly functioning and certified laboratory chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[1]
Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in the disposal process.
-
Waste Container: Pure this compound and its solutions must be collected in a sealable, airtight, and chemically compatible waste container.[1][2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound." A completed dangerous waste label should be affixed to the container as soon as the first waste is added.[1]
-
Segregation: Store the waste container away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[1][2]
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash.[4]
| Disposal Method | Description |
| Licensed Chemical Destruction | The most recommended method is to transfer the waste to a licensed chemical destruction plant. These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally sound manner.[4] |
| Controlled Incineration | Controlled incineration with flue gas scrubbing is another acceptable method. This process ensures that harmful combustion byproducts are captured and not released into the atmosphere.[4] |
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before recycling or reconditioning.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[4]
-
Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: After thorough rinsing and air-drying, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[4]
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Containment: Immediately contain the spill to prevent it from spreading.
-
Cleanup: Use appropriate absorbent materials to clean up the spill.
-
Disposal: The contaminated absorbent materials and any contaminated PPE should be collected in a sealed bag, labeled as hazardous waste, and disposed of according to the procedures outlined above.[2]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Isopropylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Isopropylimidazole. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar imidazole compounds are classified as hazardous materials. Potential hazards include skin corrosion/irritation, serious eye damage, respiratory irritation, and potential reproductive harm.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. For prolonged contact, select gloves with a breakthrough time exceeding 240 minutes.[3] For splash protection, a structured glove replacement schedule is essential.[3] Double gloving is recommended.[4] | Prevents skin contact and absorption. Nitrile offers good resistance to this class of chemicals.[3] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[3] Chemical safety goggles are recommended.[5] A face shield should be used when there is a risk of splashing.[6] | Protects against splashes and airborne particles that can cause severe eye damage.[1] |
| Body Protection | A standard laboratory coat is required for all handling procedures.[7] For tasks with a high risk of splashing or spillage, a chemical-resistant apron or impervious suit is necessary.[3] | Minimizes skin exposure to the chemical.[3] |
| Respiratory Protection | All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2][3] | Prevents inhalation of harmful vapors or dust, which can cause respiratory tract irritation.[2][9] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Experimental Protocols
3.1. Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure that the safety shower and eyewash station are accessible and operational.[3][5]
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Work Area Setup: Conduct all manipulations of solid and liquid this compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing: If weighing the solid, use a tared container within the fume hood. Handle with care to avoid generating dust.
3.2. Dissolving and Transfer:
-
Solvent Addition: Slowly add the appropriate solvent to the vessel containing this compound.
-
Transfer: Use appropriate laboratory glassware for transfers. Ensure all containers are clearly labeled.
-
Post-Handling: After handling, thoroughly wash hands and forearms, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[7][8] |
| Solutions Containing this compound | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[7] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated hazardous waste bag or container immediately after use. |
| Empty Containers | Triple rinse the container with a suitable solvent.[7][10] Collect the rinsate as hazardous waste.[7] After rinsing, deface the label and dispose of the container according to institutional guidelines. |
All waste must be disposed of through an approved hazardous waste management service.[1][5] Maintain a log of all generated waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. msdspds.bp.com [msdspds.bp.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. www1.udel.edu [www1.udel.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
